molecular formula C24H19N5O B13440950 9N-Trityl Guanine-13C2,15N

9N-Trityl Guanine-13C2,15N

Número de catálogo: B13440950
Peso molecular: 396.4 g/mol
Clave InChI: JPRZNDHSBUBJNH-DROVMUMNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

9N-Trityl Guanine-13C2,15N is a protected, stable isotope-labeled nucleoside derivative designed for the solid-phase chemical synthesis of oligonucleotides. This compound serves as a crucial phosphoramidite precursor for the site-specific incorporation of carbon-13 and nitrogen-15 labels into DNA and RNA strands. Such site-specifically labeled oligonucleotides are indispensable tools in Nuclear Magnetic Resonance (NMR) spectroscopy, where they significantly simplify the process of resonance assignment and enable the investigation of nucleic acid structure and dynamics on timescales from microseconds to hours . The trityl (Tr) group at the 9N position is a standard protecting group in phosphoramidite chemistry, facilitating the automated synthesis of custom DNA and RNA sequences. Incorporating this labeled guanine building block allows researchers to probe complex biomolecular processes, including the dynamics of G-quadruplex folding, the kinetics of hairpin loop transitions, and the mechanisms of protein-nucleic acid interactions, providing atomic-level insights that are often inaccessible with unlabeled molecules . This product is intended for research purposes only and is not meant for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C24H19N5O

Peso molecular

396.4 g/mol

Nombre IUPAC

2-amino-9-trityl-1H-purin-6-one

InChI

InChI=1S/C24H19N5O/c25-23-27-21-20(22(30)28-23)26-16-29(21)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,25,27,28,30)/i20+1,21+1,26+1

Clave InChI

JPRZNDHSBUBJNH-DROVMUMNSA-N

SMILES isomérico

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=[15N][13C]5=[13C]4N=C(NC5=O)N

SMILES canónico

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N

Origen del producto

United States
Foundational & Exploratory

Technical Whitepaper: 9N-Trityl Guanine-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 9N-Trityl Guanine-13C2,15N , designed for researchers and drug development professionals.

Advanced Isotopic Reagents for Nucleoside Analogue Development and Impurity Profiling

Part 1: Executive Summary & Core Directive

9N-Trityl Guanine-13C2,15N is a specialized, stable isotope-labeled purine derivative used primarily as an Internal Standard (IS) and Reference Material (RM) in the development of guanosine-based antiviral therapeutics (e.g., Acyclovir, Ganciclovir, Entecavir).

Its chemical utility is twofold:

  • Analytical Precision: It serves as a surrogate standard for quantifying trace impurities (specifically N-tritylated byproducts) in Active Pharmaceutical Ingredients (APIs) using LC-MS/MS.

  • Synthetic Utility: The trityl (triphenylmethyl) group at the N9 position renders the typically insoluble guanine moiety soluble in organic solvents, facilitating further chemical modification or purification before the protecting group is removed to yield pure Guanine-13C2,15N.

This guide details the physicochemical properties, synthesis logic, and experimental protocols required to utilize this compound effectively in a regulated research environment.

Part 2: Chemical Identity & Physicochemical Properties[1]

Nomenclature and Structure
  • Chemical Name: 2-Amino-1,9-dihydro-9-(triphenylmethyl)-6H-purin-6-one-13C2,15N[1][2]

  • CAS Number: 1329799-77-0 (Referenced for labeled variant)[3]

  • Molecular Formula: C₂₂¹³C₂H₁₉N₄¹⁵NO[4][3]

  • Molecular Weight: ~396.42 g/mol (varies slightly based on specific isotope enrichment)

Isotopic Labeling Architecture

The "13C2,15N" designation indicates the incorporation of stable heavy isotopes at specific positions within the guanine core, typically derived from labeled urea or glycine precursors during the de novo purine synthesis.

IsotopeCountTypical Position (Traube Synthesis Origin)Purpose
Carbon-13 (¹³C) 2C-2, C-6 (Pyrimidine ring)Mass shift (+2 Da) for MS resolution.
Nitrogen-15 (¹⁵N) 1N-1 or N-3Mass shift (+1 Da) and NMR tracer.
Total Mass Shift +3 Da Sufficient to separate from natural abundance M+0, M+1, and M+2 peaks in Mass Spectrometry.
Solubility & Stability
  • Solubility: Unlike free guanine, which is notoriously insoluble, the 9N-Trityl group confers significant lipophilicity, making the compound soluble in DMF, DMSO, and Pyridine.

  • Lability: The N9-Trityl bond is acid-sensitive . It is stable under basic and neutral conditions but hydrolyzes rapidly in the presence of dilute acids (e.g., 80% Acetic Acid or TFA), regenerating free guanine.

Part 3: Synthetic Pathway & Mechanistic Insight[5]

The synthesis of 9N-Trityl Guanine-13C2,15N combines classical heterocycle construction with regioselective protection strategies.

Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the logical flow from labeled precursors to the final protected standard.

SynthesisWorkflow Precursors Labeled Precursors (13C-Urea, etc.) Traube Traube Purine Synthesis (Cyclization) Precursors->Traube Condensation GuanineLabeled Guanine-13C2,15N (Insoluble Solid) Traube->GuanineLabeled Purification Tritylation Tritylation Reaction (Trt-Cl, DMF, Base) GuanineLabeled->Tritylation Regioselective N9 Protection Product 9N-Trityl Guanine-13C2,15N (Soluble Standard) Tritylation->Product Crystallization MechNote Regioselectivity: Trityl prefers N9 over N7 due to steric hindrance. Tritylation->MechNote

Figure 1: Synthetic pathway from isotopic precursors to 9N-Trityl Guanine.

Mechanistic Detail: Regioselectivity of Tritylation

Guanine exists in tautomeric equilibrium between N7-H and N9-H forms. However, the N9 position is generally more nucleophilic and sterically accessible for reaction with the bulky Triphenylmethyl (Trityl) chloride.

  • Reaction: Guanine-13C2,15N + Trt-Cl

    
     9-Trt-Guanine + HCl
    
  • Outcome: The trityl group locks the tautomer in the N9-substituted form. This is critical because N7-alkylated impurities are common in drug synthesis; having a pure N9-standard allows for definitive structural differentiation via NMR.

Part 4: Applications in Drug Development

Impurity Profiling (Quantitative)

In the industrial synthesis of antiviral drugs (e.g., Acyclovir), the trityl group is often used as a transient protecting group. Incomplete deprotection results in 9N-Trityl Guanine residues in the final API.

  • Protocol: The 13C2,15N analog is spiked into the API sample.

  • Method: LC-MS/MS (MRM mode).

  • Benefit: The heavy isotope acts as an ideal internal standard, correcting for matrix effects and extraction efficiency variances, ensuring accurate quantification of the genotoxic impurity down to ppm levels.

DMPK & Metabolic Tracking

When studying the metabolism of guanine-analogue drugs, the drug often degrades back to the guanine base.

  • Usage: 9N-Trityl Guanine-13C2,15N can be deprotected in situ or used as a lipophilic precursor to deliver Labeled Guanine into cellular systems where free guanine transport is limited.

Part 5: Experimental Protocols

Protocol: Regioselective Synthesis of 9N-Trityl Guanine

Note: This protocol assumes the starting material is crude Guanine-13C2,15N.

Materials:

  • Guanine-13C2,15N (1.0 eq)[2]

  • Triphenylmethyl chloride (Trt-Cl) (1.1 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Triethylamine (TEA) or DBU

Step-by-Step:

  • Dissolution: Suspend Guanine-13C2,15N in anhydrous DMF (10 mL/g) under Nitrogen atmosphere. Heat to 60°C to encourage partial solubility.

  • Activation: Add Triethylamine (2.0 eq). The suspension may clarify slightly.

  • Tritylation: Add Trt-Cl (1.1 eq) portion-wise over 30 minutes.

  • Reaction: Stir at 60-80°C for 4-6 hours. Monitor by TLC (CHCl3:MeOH 9:1). The product will appear as a higher Rf spot compared to the baseline guanine.

  • Quenching: Pour the reaction mixture into ice-cold water (10x volume). The 9N-Trityl Guanine will precipitate as a white to off-white solid.

  • Purification: Filter the solid. Wash with water and cold diethyl ether to remove excess Trt-Cl. Recrystallize from Ethanol/Water if necessary.

Protocol: Deprotection (Generation of Free Labeled Guanine)

To generate pure Guanine-13C2,15N for use as a neat standard:

  • Dissolve 9N-Trityl Guanine-13C2,15N in 80% Acetic Acid.

  • Reflux for 30-60 minutes.

  • Cool to room temperature. The free Guanine-13C2,15N will precipitate (Trityl alcohol remains in solution).

  • Filter and wash with Ethanol.

Part 6: Quality Control & Analysis

Data Presentation: Specification Limits
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Identity 1H-NMR (DMSO-d6)Conforms to structure; Trityl aromatic protons (7.1-7.4 ppm) present.
Isotopic Enrichment MS / NMR≥ 98 atom % 13C; ≥ 98 atom % 15N
Chemical Purity HPLC (UV 254nm)≥ 98.0%
Mass Spectrometry ESI+[M+H]+ = Theoretical Mass ± 0.5 Da
Analytical Workflow Diagram

QCWorkflow cluster_Analysis Analytical Suite Sample 9N-Trityl Guanine-13C2,15N Sample NMR 1H-NMR / 13C-NMR (Structural ID & Regiochemistry) Sample->NMR MS HRMS / LC-MS (Isotopic Enrichment Calculation) Sample->MS HPLC HPLC-UV (Chemical Purity) Sample->HPLC Report Certificate of Analysis (CoA) NMR->Report MS->Report HPLC->Report

Figure 2: Quality Control Workflow for Isotope Labeled Standards.

Part 7: References

  • Axios Research. (n.d.). Guanine-13C2-15N Product Specification. Retrieved from

  • MedChemExpress. (n.d.). Guanine-13C,15N2 Technical Data. Retrieved from

  • Sigma-Aldrich. (n.d.). 9N-Trityl Guanine Product Information. Retrieved from

  • Boryski, J., & Manikowski, A. (1995).[5] Tautomerism and Regioselectivity in Ribosylation of Guanine. Nucleosides & Nucleotides, 14(3-5), 287-290.[5] Retrieved from

  • Pharmaffiliates. (n.d.). Guanine Hydrochloride Impurities and Stable Isotopes. Retrieved from

Sources

An In-depth Technical Guide to the Synthesis of 9N-Trityl Guanine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth methodology for the synthesis of 9N-Trityl Guanine-¹³C₂,¹⁵N, a critical isotopically labeled building block for advanced biomedical and pharmaceutical research. The strategic placement of ¹³C and ¹⁵N isotopes within the guanine core allows for precise tracking and elucidation of molecular interactions, metabolic pathways, and drug mechanisms of action through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details a robust two-part synthetic strategy: the de novo biosynthesis of the ¹³C₂,¹⁵N-labeled guanine core followed by a regioselective N9-tritylation. Each section provides not only a step-by-step protocol but also the underlying scientific principles and expert insights to ensure successful and reproducible synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and molecular biology who require a thorough understanding of and practical guidance for the preparation of this specialized compound.

Introduction: The Significance of Isotopically Labeled Guanine

Guanine, a fundamental component of nucleic acids, plays a pivotal role in a vast array of biological processes.[1] The ability to introduce stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into the guanine molecule provides a powerful, non-radioactive tool for detailed molecular investigation.[2][3] These "heavy" isotopes act as probes, allowing researchers to distinguish the labeled molecule from its natural-abundance counterparts in complex biological systems.[3]

The protection of the N9 position of guanine with a trityl group is a common strategy in nucleoside and nucleotide chemistry to ensure regioselectivity in subsequent reactions, such as glycosylation. The bulky trityl group directs chemical modifications to other positions on the guanine base or the sugar moiety in nucleoside synthesis.

This guide focuses on the synthesis of 9N-Trityl Guanine specifically labeled with two ¹³C atoms and one ¹⁵N atom. This particular labeling pattern is advantageous for a variety of NMR-based structural and dynamic studies of nucleic acids and their interactions with proteins and small molecules.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of 9N-Trityl Guanine-¹³C₂,¹⁵N is most effectively achieved through a two-stage process. The first stage involves the biosynthesis of the isotopically labeled guanine core. The second stage is the chemical modification of this labeled guanine to introduce the trityl group at the N9 position.

Stage 1: Biosynthesis of Guanine-¹³C₂,¹⁵N

De novo purine biosynthesis is the metabolic pathway by which purines are synthesized from simpler starting materials.[4][5] By providing isotopically labeled precursors in the growth medium of a suitable microorganism, one can direct the incorporation of these isotopes into the purine ring of guanine.

The specific labeling pattern of Guanine-¹³C₂,¹⁵N requires the strategic introduction of labeled precursors. The purine ring is assembled from atoms derived from several molecules:

  • Glycine: Contributes C4, C5, and N7.

  • Formate (from a one-carbon donor like serine): Contributes C2 and C8.

  • Glutamine: Contributes N3 and N9.

  • Aspartate: Contributes N1.

  • Carbon Dioxide: Contributes C6.

To achieve the desired Guanine-¹³C₂,¹⁵N labeling, we will utilize [¹³C₂]-glycine and [¹⁵N]-glutamine as the isotopic precursors. This will result in the incorporation of two ¹³C atoms at positions 4 and 5, and one ¹⁵N atom at position 7 of the guanine ring.

Stage 2: Regioselective N9-Tritylation of Guanine-¹³C₂,¹⁵N

Direct alkylation of guanine can lead to a mixture of N7 and N9 substituted products, which are often difficult to separate. To achieve high regioselectivity for the N9 position, a silylation-mediated approach is employed.[6][7] This involves the temporary protection of the exocyclic amino and lactam functionalities of guanine with silyl groups, which in turn directs the bulky trityl group to the sterically more accessible N9 position.

Experimental Protocols

Part 1: Synthesis of Guanine-¹³C₂,¹⁵N

This protocol is adapted from established methods for the fermentative production of isotopically labeled nucleic acids.

Materials:

  • Escherichia coli strain capable of overproducing purines

  • Minimal media (M9)

  • [¹³C₂]-Glycine

  • [¹⁵N]-Glutamine

  • Glucose (unlabeled)

  • Other required salts and trace elements for M9 media

  • Lysozyme

  • DNase I

  • RNase A

  • Perchloric acid

  • Potassium hydroxide

  • High-performance liquid chromatography (HPLC) system with a suitable column for purine separation

Procedure:

  • Culture Preparation: Prepare a starter culture of the E. coli strain in standard LB medium.

  • Isotopic Labeling: Inoculate a larger volume of M9 minimal media containing glucose as the primary carbon source, and supplement with [¹³C₂]-glycine and [¹⁵N]-glutamine as the sole sources of glycine and glutamine, respectively.

  • Fermentation: Grow the culture under optimal conditions of temperature, aeration, and pH to maximize biomass and purine production.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using lysozyme, followed by treatment with DNase I and RNase A to degrade the nucleic acids and release the nucleotide pool.

  • Nucleotide Extraction: Precipitate the proteins and cell debris by adding perchloric acid. Centrifuge to collect the supernatant containing the nucleotides.

  • Hydrolysis to Bases: Neutralize the supernatant with potassium hydroxide to precipitate potassium perchlorate. Heat the nucleotide solution in acidic conditions to hydrolyze the glycosidic bonds, releasing the free purine bases.

  • Purification: Purify the resulting Guanine-¹³C₂,¹⁵N from the mixture of other bases using HPLC.

  • Characterization: Confirm the identity and isotopic enrichment of the purified product using Mass Spectrometry and NMR spectroscopy.

Part 2: Synthesis of 9N-Trityl Guanine-¹³C₂,¹⁵N

This protocol is adapted from a patented method for the N9-alkylation of guanine.[6][7]

Materials:

  • Guanine-¹³C₂,¹⁵N (from Part 1)

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • Trityl chloride (TrCl)

  • Anhydrous pyridine

  • Methanol

  • Silica gel for column chromatography

  • Dichloromethane and methanol (for chromatography)

Procedure:

  • Silylation of Guanine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add Guanine-¹³C₂,¹⁵N, a catalytic amount of ammonium sulfate, and an excess of hexamethyldisilazane.

  • Reaction: Heat the mixture to reflux (approximately 125 °C) until the guanine completely dissolves, indicating the formation of the persilylated guanine. This may take several hours.

  • Removal of Excess HMDS: Remove the excess HMDS under reduced pressure.

  • Tritylation: Dissolve the silylated guanine residue in anhydrous pyridine. Add trityl chloride portion-wise at room temperature and stir the reaction mixture overnight.

  • Quenching and Work-up: Quench the reaction by the slow addition of methanol. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.

  • Characterization: Characterize the final product, 9N-Trityl Guanine-¹³C₂,¹⁵N, by ¹H NMR, ¹³C NMR, ¹⁵N NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation and Visualization

Quantitative Data Summary
Parameter Guanine-¹³C₂,¹⁵N 9N-Trityl Guanine-¹³C₂,¹⁵N
Molecular Formula C₃[¹³C]₂H₅N₄[¹⁵N]OC₂₂[¹³C]₂H₁₉N₄[¹⁵N]O
Molecular Weight 154.10 g/mol 396.42 g/mol
Typical Yield (from labeled precursors) Variable (culture dependent)> 80% (from labeled guanine)
Appearance White to off-white powderWhite to off-white powder
¹³C NMR (DMSO-d₆, δ ppm) Peaks shifted according to labeled positionsPeaks shifted according to labeled positions
¹⁵N NMR (DMSO-d₆, δ ppm) Peak corresponding to labeled N7Peak corresponding to labeled N7
HRMS (m/z) [M+H]⁺ calculated: 155.05, found: [value][M+H]⁺ calculated: 397.17, found: [value]
Experimental Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Biosynthesis of Guanine-¹³C₂,¹⁵N cluster_stage2 Stage 2: N9-Tritylation Labeled_Precursors [¹³C₂]-Glycine & [¹⁵N]-Glutamine Fermentation E. coli Fermentation Labeled_Precursors->Fermentation Lysis_Extraction Cell Lysis & Nucleotide Extraction Fermentation->Lysis_Extraction Hydrolysis_Purification Hydrolysis & HPLC Purification Lysis_Extraction->Hydrolysis_Purification Labeled_Guanine Guanine-¹³C₂,¹⁵N Hydrolysis_Purification->Labeled_Guanine Silylation Silylation with HMDS Labeled_Guanine->Silylation Tritylation Reaction with Trityl Chloride Silylation->Tritylation Purification Silica Gel Chromatography Tritylation->Purification Final_Product 9N-Trityl Guanine-¹³C₂,¹⁵N Purification->Final_Product

Caption: Synthetic workflow for 9N-Trityl Guanine-¹³C₂,¹⁵N.

Causality and Self-Validation in the Protocol

Expertise in Action: The choice of a biosynthetic route for the initial labeling is deliberate. Chemical synthesis of the guanine ring from simple labeled precursors is complex and often low-yielding. In contrast, harnessing the cell's natural enzymatic machinery provides an efficient and specific method for isotope incorporation.

Trustworthy Methodology: The regioselectivity of the N9-tritylation is the cornerstone of the chemical synthesis stage. The silylation of the more acidic protons on the exocyclic amine and the lactam nitrogen effectively blocks these positions. This steric and electronic modification directs the bulky trityl electrophile to the N9 position of the imidazole ring, which is more nucleophilic and sterically accessible than the N7 position. The success of this regioselectivity can be readily verified by ¹H and ¹³C NMR, where distinct chemical shifts for the protons and carbons of the purine ring will confirm the position of the trityl group.

Characterization and Quality Control

The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are essential. ¹H NMR will confirm the presence of the trityl group and the protons of the guanine ring. ¹³C and ¹⁵N NMR will confirm the positions of the isotopic labels through the observation of signals at the expected chemical shifts and through the analysis of coupling constants.

  • Mass Spectrometry: High-resolution mass spectrometry will confirm the exact mass of the molecule, which will be different from the unlabeled compound due to the presence of the heavier isotopes. The isotopic distribution in the mass spectrum will provide a quantitative measure of the isotopic enrichment.

  • HPLC: HPLC analysis should be used to determine the purity of the final compound, ensuring the absence of starting materials and byproducts.

Conclusion

The synthesis of 9N-Trityl Guanine-¹³C₂,¹⁵N is a multi-step process that combines the elegance of biosynthesis with the precision of modern organic chemistry. This guide provides a detailed and scientifically-grounded framework for the successful preparation of this valuable research tool. By understanding the principles behind each step, from isotopic labeling in microorganisms to regioselective chemical protection, researchers can confidently produce this compound to a high degree of purity and isotopic enrichment, thereby enabling more sophisticated and insightful investigations into the fundamental processes of life.

References

  • Reconstructive Methodology in the Synthesis of 2-Aminopurine. MDPI.[Link]

  • US5565565A - Preparation of N-9 substituted guanine compounds.
  • US5565565A - Preparation of N-9 substituted guanine compounds.
  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Syntheses of Specifically 15 N‐Labeled Adenosine and Guanosine. ResearchGate.[Link]

  • CN111440170A - Method for synthesizing guanine by using guanosine.
  • Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. NIH.[Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC - PubMed Central.[Link]

  • Role of the 2-Amino Group of Purines during dNTP Polymerization by Human DNA Polymerase α. PMC - NIH.[Link]

  • Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. PMC.[Link]

  • Application of 15N-Edited 1H–13C Correlation NMR Spectroscopy Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs. ACS Publications.[Link]

  • Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. bioRxiv.[Link]

  • Mass spectral analysis of isotopically labeled compounds: average mass approach. ACS Publications.[Link]

  • Chemical Synthesis of 13C and 15N Labeled Nucleosides. Request PDF - ResearchGate.[Link]

  • High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine. ResearchGate.[Link]

  • Stable Isotopes for Mass Spectrometry. Eurisotop.[Link]

  • Biosynthetic Incorporation of 15N and 13C for Assignment and Interpretation of Nuclear Magnetic Resonance Spectra of Proteins. ResearchGate.[Link]

  • Role of the 2-amino group of purines during dNTP polymerization by human DNA polymerase alpha. PubMed.[Link]

  • Enzymatic synthesis of guanine nucleotides labeled with 15N at the 2-amino group of the purine ring. PubMed.[Link]

  • Evidence for incorporation of intact dietary pyrimidine (but not purine) nucleosides into hepatic RNA. PNAS.[Link]

  • Nonrandom substitution of 2-aminopurine for adenine during deoxyribonucleic acid synthesis in vitro. PubMed.[Link]

  • Efficient synthesis of DNA containing the guanine oxidation-nitration product 5-guanidino-4-nitroimidazole: generation by a postsynthetic substitution reaction. PubMed.[Link]

  • Evidence for incorporation of intact dietary pyrimidine (but not purine) nucleosides into hepatic RNA. PubMed.[Link]

  • Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega.[Link]

  • Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. PMC - NIH.[Link]

  • Purine Biosynthesis. News-Medical.[Link]

  • Adenine and 2-aminopurine: Paradigms of modern theoretical photochemistry. PMC - NIH.[Link]

  • Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. NIH.[Link]

  • 13.04 Isotopic Abundance in Mass Spectrometry. YouTube.[Link]

  • Purine metabolism. Wikipedia.[Link]

Sources

Commercial Sourcing & Analytical Application of 9N-Trityl Guanine-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, technical specifications, and analytical applications of 9N-Trityl Guanine-13C2,15N . This document is structured for analytical chemists and supply chain managers in the pharmaceutical sector, specifically those involved in Peptide Nucleic Acid (PNA) synthesis or Nucleoside Analog API development (e.g., Acyclovir, Ganciclovir).

Executive Summary

9N-Trityl Guanine-13C2,15N (CAS: 1329799-77-0) is a specialized stable isotope-labeled reference standard.[1][2] It serves a critical role in Isotope Dilution Mass Spectrometry (IDMS) for the quantification of N-trityl guanine impurities.

In the synthesis of PNA monomers and antiviral nucleosides, the trityl (triphenylmethyl) group is frequently employed to protect the N9 position of guanine, directing regioselective chemistry to the N2 exocyclic amine or O6 position. Incomplete deprotection or side-reactions can result in residual 9N-Trityl Guanine in the final API. Regulatory guidelines (ICH Q3A/B) demand rigorous quantification of such structurally related impurities. This heavy-labeled analogue provides the necessary precision for trace-level (ppm) analysis, compensating for matrix effects and ionization suppression in LC-MS/MS workflows.

Technical Profile & Chemical Identity

The utility of this compound lies in its mass shift (+3 Da) relative to the unlabeled impurity, allowing for interference-free detection in mass spectrometry.

FeatureSpecification
Chemical Name 2-Amino-1,9-dihydro-9-(triphenylmethyl)-6H-purin-6-one-13C2,15N
CAS Number 1329799-77-0
Molecular Formula C₂₂¹³C₂H₁₉N₄¹⁵NO (Total: C₂₄H₁₉N₅O)
Molecular Weight 396.42 g/mol (Labeled) vs 393.4 g/mol (Unlabeled)
Isotopic Enrichment Typically ≥ 99 atom % ¹³C, ≥ 98 atom % ¹⁵N
Solubility DMSO, Methanol (Sparingly), DMF
Appearance White to Off-White Solid
Labeling Position Ring-labeled (Typically C4, C5, and N7 derived from labeled precursors)
Structural Logic

The trityl group at N9 renders the molecule lipophilic, significantly altering its retention time compared to free guanine. The ¹³C₂,¹⁵N label is incorporated into the stable purine core, ensuring the label is not lost during fragmentation in MS/MS (unless the fragmentation specifically breaks the purine ring, which is rare in standard MRM transitions).

Commercial Supply Chain

Sourcing this material requires navigating a network of primary manufacturers and authorized distributors. Due to the niche nature of "9N-Trityl" (vs. the more common N2-Trityl), inventory is often held by specialized impurity synthesis houses.

Primary Suppliers & Distributors
SupplierRoleCatalog / Product CodeLead TimePurity Grade
Toronto Research Chemicals (TRC) Primary Manufacturer TRCT887937 Stock (Global)>95% (NMR/HPLC)
Splendid Lab (India) Manufacturer/CROCSL-68595 2-4 Weeks>95%
LGC Standards Distributor (Global)Distributes TRCStockCertified Reference Material (CRM) avail.
Fisher Scientific Distributor (US/EU)30451994StockResearch Grade
Pharmaffiliates Impurity SpecialistPA STI 085790 Make-to-Order>98%

Procurement Insight:

  • TRC (owned by LGC) is the originator of the primary commercial lot for this specific isomer. Most other Western catalogs (Fisher, SCBT) drop-ship from TRC.

  • Splendid Lab and Pharmaffiliates offer alternative manufacturing routes, often useful if the TRC lot is backordered or if specific custom enrichment (>99.5%) is required for ultra-trace analysis.

Analytical Application: IDMS Protocol

The following protocol outlines the validation of a method to quantify 9N-Trityl Guanine impurities in an Acyclovir or PNA drug substance.

Method Principle: Isotope Dilution

By spiking the sample with a known amount of 9N-Trityl Guanine-13C2,15N , the ratio of the analyte (unlabeled) to the internal standard (labeled) is measured. Since both co-elute and experience identical ionization environments, matrix effects are nullified.

Workflow Visualization

The following diagram illustrates the extraction and quantification logic.

IDMS_Workflow Sample Drug Substance (Contains Impurity) Mix Spiking & Solubilization (DMSO/MeOH) Sample->Mix IS Internal Standard (9N-Trityl Guanine-13C2,15N) IS->Mix Precision Weighing LC UHPLC Separation (C18 Column, High pH) Mix->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Ratio Calculation (Area Analyte / Area IS) MS->Data Mass Shift (+3 Da)

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow for impurity quantification.

Step-by-Step Protocol

1. Stock Solution Preparation:

  • Analyte Stock: Dissolve authentic unlabeled 9N-Trityl Guanine (1 mg) in DMSO (1 mL).

  • IS Stock: Dissolve 9N-Trityl Guanine-13C2,15N (1 mg) in DMSO (1 mL).

  • Note: Use DMSO due to the high lipophilicity of the trityl group.

2. Spiking (Calibration Curve):

  • Prepare a calibration series of the Unlabeled Analyte (e.g., 1 ng/mL to 1000 ng/mL) in sample solvent.

  • Spike every calibration standard and every unknown sample with a constant concentration of the IS (e.g., 50 ng/mL).

3. LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Ammonium Hydroxide in Water (High pH is preferred for Guanine solubility and ionization).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins. (Trityl group is very hydrophobic; expect late elution).

  • MRM Transitions (Example):

    • Analyte (Unlabeled): 394.2 [M+H]⁺ → 243.1 [Trityl]⁺ (Common fragment) or 152.1 [Guanine+H]⁺.

    • Internal Standard (Labeled): 397.2 [M+H]⁺ → 243.1 [Trityl]⁺ (Unlabeled fragment) or 155.1 [Guanine-13C2,15N+H]⁺.

    • Critical Check: Ensure the "daughter" ion selected for the IS retains the label. If you monitor the Trityl fragment (243.1), it is unlabeled in both cases. You must monitor the Guanine core fragment (155.1 vs 152.1) to maintain specificity.

Synthesis & Impurity Context

Understanding the origin of this impurity validates the need for the standard. 9N-Trityl Guanine is typically formed during the protection step of Guanine.

Synthesis_Pathway Guanine Guanine-13C2,15N (Starting Material) Reaction Reaction (DMF/Pyridine, Heat) Guanine->Reaction TrtCl Trityl Chloride (Reagent) TrtCl->Reaction N9 9N-Trityl Guanine-13C2,15N (Thermodynamic Product - Target) Reaction->N9 Major N7 7N-Trityl Guanine (Kinetic By-product) Reaction->N7 Minor Purification Purification (Recrystallization/Column) N9->Purification N7->Purification Purification->N9 Isolated Standard

Figure 2: Synthesis pathway of the reference standard. The N9 isomer is thermodynamically favored, but N7 isomers can form, necessitating rigorous purification by the supplier.

Causality in Synthesis

The reaction of Guanine with Trityl Chloride is sensitive to conditions.

  • Thermodynamic Control: Favors N9-substitution due to steric relief and stability.

  • Kinetic Control: May yield N7-substitution.

  • Supplier QC: When buying this standard, verify the Certificate of Analysis (CoA) for Regioisomeric Purity . A 9N-standard contaminated with 7N-isomer will skew quantification results if the chromatographic method separates them (which it should).

References

  • Toronto Research Chemicals . 9N-Trityl Guanine-13C2,15N Product Page. Retrieved from

  • Splendid Lab . Stable Isotope Labeled Standards Catalog. Retrieved from

  • Pharmaffiliates . Impurity Standards for Guanine Derivatives. Retrieved from

  • ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Retrieved from

Sources

Technical Guide & Safety Profile: 9N-Trityl Guanine-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 2.1 (Technical Release)

Introduction: Beyond the Standard SDS

While a Safety Data Sheet (SDS) provides the regulatory baseline for handling chemical substances, it often fails to capture the nuance required for high-value, isotopically labeled research reagents. 9N-Trityl Guanine-13C2,15N is not merely a chemical intermediate; it is a precision tool used in NMR structural elucidation and oligonucleotide metabolic tracking.

This guide bridges the gap between regulatory compliance (GHS standards) and experimental success. It treats the molecule as a "Gold Dust" asset—where the primary risk is not just toxicity to the operator, but the degradation of a high-cost, high-fidelity isotopic standard.

Part 1: Chemical Identity & Isotopic Fidelity

To ensure experimental reproducibility, one must understand the exact isotopic composition. The addition of stable isotopes alters the molecular weight and spin physics without changing the chemical toxicity profile.

Molecular Specification
PropertyUnlabeled Reference9N-Trityl Guanine-13C2,15N Delta
Formula C₂₄H₁₉N₅O¹³C₂ C₂₂H₁₉¹⁵N N₄O-
Mol.[1] Weight ~393.45 g/mol ~396.43 g/mol +3.0 Da
Appearance White to Off-white powderWhite/Pale Yellow PowderNone
Solubility DMSO, DMF, DCMDMSO, DMF, DCMNone
pKa (N7) ~2.3~2.3Negligible

Senior Scientist Insight:

“Do not rely on generic molecular weights for stoichiometry. The +3 Da shift is critical for Mass Spectrometry (MS) quantification. Always use the specific batch Certificate of Analysis (CoA) for the exact enrichment factor (usually >98 atom %).”

Part 2: Hazard Identification (GHS Classification)

Although stable isotopes are non-radioactive, the biological activity of guanine derivatives dictates a WARNING signal. The trityl group adds lipophilicity, potentially increasing dermal absorption compared to free guanine.

GHS Label Elements[2]
  • Signal Word: WARNING

  • Pictograms: Exclamation Mark (GHS07)

Hazard Statements (H-Codes) & Mitigation
CodeHazard StatementMechanistic Mitigation
H302 Harmful if swallowedGuanine analogs can interfere with purine metabolism. Protocol: Double-glove policy; no mouth pipetting.
H315 Causes skin irritationLipophilic trityl group aids skin penetration. Protocol: Tyvek sleeves required when handling >100mg.
H319 Causes serious eye irritationFine particulates are abrasive and reactive. Protocol: ANSI Z87.1 Goggles (Face shield for synthesis scale).
H335 May cause respiratory irritationDust inhalation risk.[1] Protocol: MANDATORY Fume Hood use.

Part 3: Handling & Storage (The "Gold Dust" Protocol)

The trityl (triphenylmethyl) protecting group at the N9 position is acid-labile . This is the single most common failure point in handling this compound. Exposure to even mildly acidic vapors (e.g., HCl vapors in a shared hood, or old chloroform) will cause detritylation, rendering the compound useless for specific synthesis steps.

Environmental Control Diagram

The following decision tree outlines the critical storage and handling logic to preserve isotopic integrity.

HandlingProtocol Start Receipt of 9N-Trityl Guanine-13C2,15N Inspect Visual Inspection (Seal Integrity) Start->Inspect Storage Long-Term Storage (-20°C, Desiccated) Inspect->Storage Pass Usage Experimental Usage Storage->Usage Equilibrate to RT (Prevent Condensation) Solvent Solvent Selection Usage->Solvent AcidCheck Check Solvent Acidity (e.g., CDCl3) Solvent->AcidCheck Critical Step Neutralize Neutralize: Pass through Basic Alumina or add Silver Foil AcidCheck->Neutralize If Acidic/Unknown Dissolve Dissolution (Inert Atm. Recommended) AcidCheck->Dissolve If Neutral/Basic Neutralize->Dissolve

Figure 1: The "Gold Dust" handling workflow emphasizing the prevention of acid-catalyzed detritylation during solvation.

Storage Specifications
  • Temperature: -20°C is standard. -80°C is preferred for storage >6 months.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen is less of a concern than moisture , which promotes hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastic microfuge tubes for long-term storage as solvents can leach plasticizers, interfering with NMR signals.

Part 4: Experimental Application Protocols

Protocol: NMR Sample Preparation (Quality Control)

Objective: Verify isotopic enrichment and structural integrity without degrading the sample.

Reagents:

  • DMSO-d6 (Preferred) or CDCl3 (Neutralized).

  • Internal Standard (TMS).

Step-by-Step:

  • Equilibration: Remove vial from freezer and allow it to reach room temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold vial condenses atmospheric water, creating acid hydrolysis conditions.

  • Solvent Check: If using CDCl3, add a small piece of activated silver foil or pass through a basic alumina plug to remove trace HCl.

  • Weighing: Weigh ~5-10 mg of 9N-Trityl Guanine-13C2,15N into a clean vial.

  • Solvation: Add 0.6 mL DMSO-d6. Vortex gently.

  • Acquisition: Run 1H NMR first to check for the trityl aromatic protons (7.1-7.4 ppm region). Run 13C NMR to verify the enhanced doublets (due to 13C-13C or 13C-15N coupling).

Protocol: Emergency Spill Recovery

Given the high cost ($100s - $1000s per gram), a spill is a financial emergency, not just a safety one.

  • Isolate: Cordon off the area to prevent tracking.

  • Dry Recovery: Do NOT wet the powder. Use a static-free spatula or a dedicated micro-vacuum with a clean trap to recover bulk powder.

  • Extraction:

    • Wipe the surface with a small Kimwipe soaked in Ethyl Acetate (EtOAc).

    • Place Kimwipe in a beaker and extract with EtOAc.

    • Filter and rotary evaporate to recover the residue.

    • Validation: Run NMR on recovered material before re-using.

Part 5: Metabolic & Synthetic Pathways

Understanding where the 13C and 15N labels end up is crucial for data interpretation.

IsotopeFlow Input 9N-Trityl Guanine (13C2, 15N) Deprotection Acid Deprotection (TFA/DCA) Input->Deprotection - Trityl Group Intermediate Guanine-13C2,15N (Free Base) Deprotection->Intermediate OligoSynthesis Oligonucleotide Synthesis Intermediate->OligoSynthesis Metabolism In Vivo Metabolism Intermediate->Metabolism Product1 Labeled DNA/RNA (Structural NMR) OligoSynthesis->Product1 Incorporation Product2 Uric Acid-13C,15N (Excretion Marker) Metabolism->Product2 Degradation

Figure 2: Fate of the isotopic labels. The Trityl group is a temporary carrier; the 13C/15N core is the active tracer.

References

  • Sigma-Aldrich. (2023).[2][3] Safety Data Sheet: N2-Isobutyryl-O6-diphenylcarbamoyl-N9-tritylguanine. Merck KGaA.[3]

  • PubChem. (2023). Compound Summary: Guanine. National Library of Medicine.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.[4][5] Wiley-Interscience. (Standard reference for Trityl acid lability).

  • Cambridge Isotope Laboratories. (2023).[2] Stable Isotope Labelling: Safety and Handling.[6]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

Sources

Methodological & Application

Protocol for Site-Specific Incorporation of 9-N-Trityl Guanine-¹³C₂,¹⁵N into Oligonucleotides for Advanced Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable isotope labeling of nucleic acids is a powerful tool for elucidating their three-dimensional structure, dynamics, and interactions with other molecules. This application note provides a detailed protocol for the site-specific incorporation of 9-N-Trityl Guanine-¹³C₂,¹⁵N into oligonucleotides. The strategic placement of a bulky trityl group at the N9 position of guanine, combined with isotopic labeling, offers unique advantages for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) based studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced isotopic labeling strategies for in-depth analysis of nucleic acid structure and function. We present a comprehensive workflow, from the synthesis of the labeled and modified guanine phosphoramidite to its incorporation into oligonucleotides via automated solid-phase synthesis, followed by deprotection and purification.

Introduction: The Significance of Labeled Oligonucleotides

The precise understanding of oligonucleotide structure and conformational dynamics is paramount in the development of novel therapeutics and diagnostic tools. Isotopic labeling with stable isotopes such as ¹³C and ¹⁵N enhances the sensitivity and resolution of analytical techniques like NMR and MS, providing invaluable insights into molecular architecture and intermolecular interactions.[1]

The introduction of a trityl group at the N9 position of guanine serves a dual purpose. Firstly, it acts as a bulky probe that can be used to study steric effects and interactions within the nucleic acid structure or with binding partners. Secondly, the trityl group can influence the local conformation of the oligonucleotide, providing a means to investigate structural perturbations. When combined with ¹³C and ¹⁵N labeling, this modification allows for the precise monitoring of the local environment of the guanine nucleobase, offering a powerful tool for studying DNA and RNA biology.

This protocol outlines a robust and reproducible method for the synthesis of the requisite 9-N-Trityl Guanine-¹³C₂,¹⁵N phosphoramidite and its subsequent incorporation into custom oligonucleotides.

Synthesis of 9-N-Trityl Guanine-¹³C₂,¹⁵N Phosphoramidite

The synthesis of the target phosphoramidite is a multi-step process that begins with commercially available isotopically labeled guanosine. The key challenge lies in achieving regioselective tritylation at the N9 position while appropriately protecting other reactive functionalities.

Strategic Overview of the Synthesis

The synthesis of guanosine nucleosides can often result in a mixture of N9 and N7 regioisomers.[2] To achieve the desired N9 substitution, a strategic protection scheme is necessary. The bulky diphenylcarbamoyl (DPC) group can be installed at the O6 position of guanine to preferentially direct alkylation or arylation to the N9 position.[2]

Synthesis_Overview cluster_synthesis Synthesis of 9-N-Trityl Guanine-¹³C₂,¹⁵N Phosphoramidite Labeled_Guanosine ¹³C₂,¹⁵N-Guanosine Protection Protection of O6 and N2 N9_Tritylation N9-Tritylation Deprotection_O6_N2 Selective Deprotection DMT_Protection 5'-OH DMT Protection Phosphitylation 3'-OH Phosphitylation Final_Product 9-N-Trityl Guanine-¹³C₂,¹⁵N Phosphoramidite

Figure 1: General workflow for the synthesis of the target phosphoramidite.

Detailed Synthetic Protocol

Materials:

  • ¹³C₂,¹⁵N-Guanosine

  • Diphenylcarbamoyl chloride (DPC-Cl)

  • Pyridine (anhydrous)

  • Trityl chloride (Tr-Cl)

  • Appropriate base (e.g., triethylamine)

  • Solvents (anhydrous): DMF, DCM, Acetonitrile

  • Silica gel for column chromatography

  • Standard reagents for phosphitylation (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine)

Step 1: Protection of O6 and N2 of ¹³C₂,¹⁵N-Guanosine

  • Dissolve ¹³C₂,¹⁵N-Guanosine in anhydrous pyridine.

  • Add diphenylcarbamoyl chloride (DPC-Cl) in a dropwise manner at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with methanol and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography to obtain O6-DPC, N2-isobutyryl-¹³C₂,¹⁵N-Guanosine. The isobutyryl group is a standard protecting group for the exocyclic amine of guanine.[3]

Step 2: N9-Tritylation

  • Dissolve the protected guanosine from Step 1 in anhydrous DMF.

  • Add a suitable base (e.g., triethylamine) followed by trityl chloride.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC for the formation of the N9-tritylated product.

  • Work up the reaction by pouring it into ice water and extracting with an organic solvent (e.g., ethyl acetate).

  • Purify the product by silica gel column chromatography.

Step 3: Selective Deprotection of O6 and N2 Protecting Groups

  • The DPC and isobutyryl groups are removed under basic conditions. A mild base is used to avoid cleavage of the N9-trityl group.

Step 4: 5'-O-DMT Protection

  • Protect the 5'-hydroxyl group of the N9-tritylated guanosine with dimethoxytrityl chloride (DMT-Cl) in pyridine.

Step 5: 3'-O-Phosphitylation

  • The final step is the phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and a mild base such as N,N-diisopropylethylamine (DIPEA).[4]

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The synthesized 9-N-Trityl Guanine-¹³C₂,¹⁵N phosphoramidite is incorporated into oligonucleotides using a standard automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.[5]

Standard Phosphoramidite Synthesis Cycle

The incorporation of the modified phosphoramidite follows the standard four-step cycle of solid-phase oligonucleotide synthesis: deblocking, coupling, capping, and oxidation.[3]

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (Addition of new phosphoramidite) Deblocking->Coupling Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Oxidation->Deblocking Next Cycle

Figure 2: The four-step cycle of phosphoramidite solid-phase synthesis.

Table 1: Key Parameters for Oligonucleotide Synthesis

StepReagentTypical TimePurpose
Deblocking 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60-120 secRemoves the 5'-DMT protecting group to allow for the next coupling reaction.[6]
Coupling 9-N-Trityl Guanine-¹³C₂,¹⁵N Phosphoramidite + Activator (e.g., Tetrazole)3-5 minCouples the phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain.
Capping Acetic Anhydride/N-Methylimidazole30-60 secAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
Oxidation Iodine/Water/Pyridine30-60 secOxidizes the unstable phosphite triester linkage to a stable phosphate triester.

Cleavage, Deprotection, and Purification

Cleavage from Solid Support and Base Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed.

Protocol:

  • Treat the solid support with a concentrated solution of ammonium hydroxide at room temperature for 1-2 hours. This cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphates.[5]

  • Heat the ammonium hydroxide solution at 55°C for 8-12 hours to remove the protecting groups from the nucleobases. Note: The stability of the N9-trityl group under these conditions should be empirically determined. A milder deprotection strategy may be required.

Purification of the Labeled Oligonucleotide

The crude oligonucleotide is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the method of choice for obtaining high-purity labeled oligonucleotides.

Table 2: HPLC Purification Parameters

ParameterRecommendation
Column Reverse-phase C18
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient A linear gradient of Mobile Phase B
Detection UV at 260 nm

Characterization of the Labeled Oligonucleotide

The purity and identity of the final product should be confirmed by analytical techniques such as mass spectrometry and analytical HPLC.

  • Mass Spectrometry: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to verify the molecular weight of the synthesized oligonucleotide, confirming the successful incorporation of the labeled and modified guanine.

  • Analytical HPLC: A final analytical HPLC run should be performed to assess the purity of the final product.

Applications in Research and Drug Development

Oligonucleotides containing 9-N-Trityl Guanine-¹³C₂,¹⁵N are valuable tools for a range of applications:

  • NMR Spectroscopy: The isotopic labels provide site-specific probes for determining the three-dimensional structure and dynamics of DNA and RNA.[1] The bulky trityl group can be used to study conformational changes and steric effects.

  • Protein-Nucleic Acid Interaction Studies: The labeled guanine can be used to map the binding site of proteins and drugs on a nucleic acid target.

  • Drug Development: Understanding the structural impact of modifications on oligonucleotides is crucial for the design of antisense oligonucleotides, siRNAs, and aptamers with improved therapeutic properties.

Conclusion

The protocol described in this application note provides a comprehensive guide for the synthesis and incorporation of 9-N-Trityl Guanine-¹³C₂,¹⁵N into oligonucleotides. This advanced labeling strategy offers a powerful approach for detailed structural and functional studies of nucleic acids, with significant implications for basic research and the development of nucleic acid-based therapeutics. The successful implementation of this protocol will enable researchers to gain deeper insights into the complex world of nucleic acid biology.

References

  • Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]

  • Freya Cardozo. (2021, June 10). Chemical synthesis of oligonucleotides|Phosphoramidite Method| [Video]. YouTube. Retrieved from [Link]

  • Current Protocols in Nucleic Acid Chemistry. (2009). Synthesis of the Tellurium-Derivatized Phosphoramidites and their Incorporation into DNA Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.38.
  • Beilstein Journal of Organic Chemistry. (2014). Synthesis of phosphoramidites of isoGNA, an isomer of glycerol nucleic acid. Beilstein Journal of Organic Chemistry, 10, 2137-2144.
  • ChemRxiv. (2021). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. Preprint.
  • Angewandte Chemie International Edition. (2021). Selective [9‐15N] Guanosine for Nuclear Magnetic Resonance Studies of Large Ribonucleic Acids.
  • Glen Research. (n.d.). Post-synthetic substitution - convertible nucleosides. Glen Research Report, 13(1).
  • Nucleic Acids Research. (2000). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 28(18), e86.
  • Stephanie Castle. (2023, June 18). Solid state oligonucleotide synthesis (phosphoramidite method) [Video]. YouTube. Retrieved from [Link]

  • Analytical Chemistry. (2024). MIND4OLIGOS: Determining the Monoisotopic Mass of Oligonucleotides Observed in High-Resolution Mass Spectrometry. Analytical Chemistry, 96(23), 8820–8827.
  • Google Patents. (n.d.). Deprotection and purification of oligonucleotides and their derivatives.
  • Frontiers in Molecular Biosciences. (2021). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 8, 749615.
  • PubMed. (1998). Improved mass analysis of oligoribonucleotides by 13C, 15N double depletion and electrospray ionization FT-ICR mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(8), 845-851.
  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Nucleic Acids Research. (1992). Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex. Nucleic Acids Research, 20(4), 653–658.
  • Nucleosides, Nucleotides & Nucleic Acids. (2011). Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex. Nucleosides, Nucleotides & Nucleic Acids, 30(12), 1145-1157.
  • Profolus. (2025, August 13). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Retrieved from [Link]

  • AZoM. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Retrieved from [Link]

  • Reddit. (2020, July 11). [spoilers] AAMC FL3 CP 10 logic check. r/Mcat. Retrieved from [Link]

  • Analytical Chemistry. (2024). MIND4OLIGOS: Determining the Monoisotopic Mass of Oligonucleotides Observed in High-Resolution Mass Spectrometry. Analytical Chemistry, 96(23), 8820–8827.
  • ResearchGate. (n.d.). 13 C NMR spectra for eight nucleic acid bases: purine, adenine,.... Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mass Spectrometry of Oligonucleotides. Retrieved from [Link]

  • Reddit. (2019, January 16). AAMC FL3 C/P #10 Please help. r/Mcat. Retrieved from [Link]

Sources

Application Note: Quantifying Nucleic Acid Dynamics with 9N-Trityl Guanine-¹³C₂,¹⁵N Metabolic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Measuring the synthesis and turnover rates of DNA and RNA is fundamental to understanding cellular physiology, disease pathology, and the mechanism of action of therapeutic drugs. Stable isotope labeling has emerged as a powerful and safe technique for tracing the fate of molecules within complex biological systems.[1][2] This application note provides a comprehensive guide to using 9N-Trityl Guanine-¹³C₂,¹⁵N, a novel cell-permeable isotopic tracer, for the metabolic labeling of newly synthesized nucleic acids. We present the scientific principles, detailed experimental protocols for cell culture labeling, nucleic acid extraction, and sample preparation for mass spectrometry, as well as guidelines for data analysis. The protocols are designed for researchers, scientists, and drug development professionals seeking to quantitatively assess the dynamics of DNA and RNA metabolism in vitro.

Introduction: The Rationale for Metabolic Labeling

Cellular function is dictated by the dynamic synthesis, modification, and degradation of its constituent biomolecules. For nucleic acids, these dynamics—collectively known as turnover—are central to processes ranging from cell division and differentiation to viral replication and the cellular response to drugs.[3] Traditional methods for quantifying nucleic acids often provide a static snapshot of total abundance, failing to distinguish between pre-existing and newly synthesized molecules.

Metabolic labeling overcomes this limitation by introducing molecules containing stable (non-radioactive) isotopes into a biological system.[2] These labeled precursors are utilized by the cell's endogenous biochemical machinery, effectively "tagging" newly synthesized molecules.[4] By tracking the incorporation of these isotopes over time, typically with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can gain unprecedented insights into the kinetics of biological processes.[1][4][5]

1.1. Advantages of 9N-Trityl Guanine-¹³C₂,¹⁵N

Guanine is a fundamental purine nucleobase, integral to both DNA and RNA.[6] Labeling with a stable isotope-enriched guanine analog allows for direct measurement of its incorporation into the nucleic acid backbone. The specific compound, 9N-Trityl Guanine-¹³C₂,¹⁵N, offers several distinct advantages:

  • Enhanced Cell Permeability: The bulky, hydrophobic trityl (triphenylmethyl) group attached to the 9-position of the guanine ring is a key feature. This protecting group enhances the molecule's ability to cross the cell membrane, a common challenge for polar molecules like nucleobases.[7][8]

  • Bioactivation via the Salvage Pathway: Once inside the cell, the trityl group is cleaved, likely through non-specific enzymatic activity or the low pH environment of endosomes, releasing the labeled guanine. This free ¹³C₂,¹⁵N-Guanine is then processed by the nucleotide salvage pathway.[9][10] Specifically, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts the labeled guanine into guanosine monophosphate (GMP), which is subsequently phosphorylated to GTP and incorporated into elongating DNA and RNA chains.[11][12]

  • Precise Mass Shift for Unambiguous Detection: The incorporation of two ¹³C atoms and one ¹⁵N atom results in a +3 Dalton mass shift compared to the natural isotopologue. This distinct mass difference is easily resolved by modern mass spectrometers, enabling accurate quantification of the labeled and unlabeled species.

Mechanism of Action and Experimental Overview

The overall strategy involves a pulse-chase-style experiment. Cells are first cultured in a standard medium and then "pulsed" by switching to a medium containing 9N-Trityl Guanine-¹³C₂,¹⁵N for a defined period. During this pulse, all newly synthesized DNA and RNA will incorporate the heavy guanine. By harvesting cells at different time points, one can track the rate of synthesis and, in more advanced experimental designs, the rate of decay.

The core workflow consists of four main stages:

  • Labeling: Culturing cells with 9N-Trityl Guanine-¹³C₂,¹⁵N.

  • Extraction: Isolating total nucleic acids (or specific fractions like RNA) from the cells.

  • Digestion: Enzymatically hydrolyzing the nucleic acid polymers into their constituent nucleoside monomers.

  • Analysis: Quantifying the ratio of labeled to unlabeled guanosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Diagram: Mechanism of Cellular Uptake and Incorporation

The following diagram illustrates the proposed pathway for 9N-Trityl Guanine-¹³C₂,¹⁵N from the culture medium to its final incorporation into nascent DNA and RNA strands.

G cluster_extracellular Extracellular Medium cluster_intracellular Intracellular Environment TritylG_heavy 9N-Trityl Guanine-¹³C₂,¹⁵N TritylG_heavy_in 9N-Trityl Guanine-¹³C₂,¹⁵N TritylG_heavy->TritylG_heavy_in Cellular Uptake G_heavy Guanine-¹³C₂,¹⁵N TritylG_heavy_in->G_heavy Deprotection (Trityl Cleavage) Trityl_group Trityl Group TritylG_heavy_in->Trityl_group Salvage Nucleotide Salvage Pathway (HGPRT) G_heavy->Salvage GTP_pool Labeled GTP Pool Salvage->GTP_pool → GMP → GDP → GTP RNA_Polymerase RNA Polymerases GTP_pool->RNA_Polymerase DNA_Polymerase DNA Polymerases GTP_pool->DNA_Polymerase → dGTP RNA_new Newly Synthesized RNA RNA_Polymerase->RNA_new Incorporation DNA_new Newly Synthesized DNA DNA_Polymerase->DNA_new Incorporation G A 1. Cell Culture & Seeding B 2. Metabolic Labeling (Pulse with Tracer) A->B C 3. Cell Harvest & Lysis B->C D 4. Nucleic Acid Extraction (RNA/DNA) C->D E 5. Enzymatic Digestion to Nucleosides D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Labeled/Unlabeled Ratio) F->G

Sources

Application Note: Bioanalytical Quantitation of 9N-Trityl Guanine-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

This application note details the sample preparation and LC-MS/MS analysis of 9N-Trityl Guanine-13C2,15N (Trt-G-IS). This molecule typically serves as a stable isotope-labeled internal standard (SIL-IS) for quantifying 9N-Trityl Guanine impurities in oligonucleotide synthesis (e.g., PNA or DNA intermediates) or as a metabolic tracer in purine salvage pathway studies where regioselective protection is critical.

The "Trityl Paradox" in Bioanalysis

The analysis of N-trityl protected nucleobases presents a unique physicochemical contradiction:

  • Hydrophobicity: The triphenylmethyl (trityl) group renders the normally polar guanine base highly lipophilic (LogP shift from -0.9 to >4.0), necessitating organic solvents for solubilization.

  • Acid Lability: The N-C bond connecting the trityl group to the N9 position of guanine is acid-sensitive. Exposure to standard LC-MS mobile phases (e.g., 0.1% Formic Acid) or protein precipitation reagents (e.g., TCA) causes rapid detritylation, converting the analyte back to free guanine and destroying the assay's specificity.

This protocol utilizes a Neutral-pH Liquid-Liquid Extraction (LLE) workflow to preserve the trityl protection while maximizing recovery from complex matrices.

Physicochemical Properties & Handling[1]

Property9N-Trityl Guanine (Unlabeled)9N-Trityl Guanine-13C2,15N (IS)
Formula


Molecular Weight ~393.45 g/mol ~396.45 g/mol (+3 Da shift)
Solubility Soluble in DMSO, DMF, Pyridine. Sparingly soluble in MeOH. Insoluble in Water.Same as unlabeled.
Stability Acid Sensitive. Stable at pH 7-10. Hydrolyzes at pH < 5.Same as unlabeled.
Storage -20°C, desiccated. Protect from light.-20°C, desiccated.

Reagents & Materials

  • Analyte: 9N-Trityl Guanine-13C2,15N (Reference Standard).

  • Solvents: DMSO (LC-MS Grade), Ethyl Acetate (EtOAc), Ammonium Acetate (10 mM, pH 7.5), Methanol.

  • Matrix: Plasma, Urine, or Reaction Mixture (neutralized).

  • Equipment: Nitrogen Evaporator, Centrifuge (4°C), UPLC System, Triple Quadrupole MS.

Sample Preparation Protocol

Step 1: Stock Solution Preparation[2]
  • Primary Stock (1.0 mg/mL): Dissolve 1 mg of 9N-Trityl Guanine-13C2,15N in 1.0 mL of 100% DMSO . Vortex for 2 minutes.

    • Why DMSO? Methanol alone may not fully solubilize the trityl derivative at high concentrations, leading to micro-precipitation.

  • Working Standard (10 µg/mL): Dilute Primary Stock 1:100 into Methanol .

    • Note: Do not use water in the working standard to prevent precipitation.

Step 2: Biological Sample Extraction (LLE)

This method uses Liquid-Liquid Extraction (LLE) to separate the hydrophobic trityl-guanine from polar matrix components (salts, proteins, free nucleotides) without using acid.

  • Aliquot: Transfer 100 µL of sample (Plasma/Reaction Mix) into a 1.5 mL Eppendorf tube.

  • IS Spiking: Add 10 µL of Working Standard (IS). Vortex gently.

  • Buffer Addition: Add 100 µL of 100 mM Ammonium Acetate (pH 7.5).

    • Mechanism:[1][2][3] Buffering ensures the sample pH is neutral, preventing detritylation and keeping the guanine moiety in a non-ionized state to maximize organic extraction.

  • Extraction: Add 600 µL of Ethyl Acetate .

  • Agitation: Shake/Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (Supernatant) to a clean glass vial.

    • Critical: Avoid disturbing the aqueous interface where proteins aggregate.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of 90:10 Methanol:10mM Ammonium Acetate . Vortex for 1 min.

Visual Workflow (Graphviz Diagram)

SamplePrep cluster_mech Mechanism of Action Sample Biological Sample (100 µL) Buffer Add Buffer (NH4OAc pH 7.5) Sample->Buffer Neutralization LLE LLE Extraction (Ethyl Acetate) Buffer->LLE Partitioning PhaseSep Phase Separation (Upper Organic Layer) LLE->PhaseSep Centrifuge Dry N2 Evaporation (35°C) PhaseSep->Dry Concentrate Recon Reconstitution (MeOH:Buffer) Dry->Recon Solubilize LCMS LC-MS/MS Analysis (Neutral pH) Recon->LCMS Inject Mechanism Trityl group remains intact at Neutral pH

Caption: Figure 1. Neutral-pH Liquid-Liquid Extraction (LLE) workflow designed to prevent acid-catalyzed detritylation while isolating the hydrophobic analyte.

LC-MS/MS Method Parameters

To maintain the integrity of the Trityl-Guanine bond on-column, the mobile phase must be buffered near neutral pH.

Chromatographic Conditions
  • Column: Waters XBridge C18 or Phenomenex Gemini C18 (high pH stability), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 7.5).

  • Mobile Phase B: Methanol (or Acetonitrile).[4]

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 4.0 min: 95% B (Trityl group drives retention)

    • 5.0 min: 95% B

    • 5.1 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C (Do not exceed 40°C to minimize thermal degradation).

Mass Spectrometry (MRM) Settings

Operate in Positive Electrospray Ionization (+ESI) mode. The Trityl cation is a dominant fragment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
9N-Trityl Guanine 394.2

243.1

25Quantifier
394.2

152.1

35Qualifier
9N-Trityl Guanine-IS 397.2

243.1

25IS Quantifier
397.2

155.1

35IS Qualifier

Note: The IS Quantifier transition (397->243) monitors the unlabeled trityl fragment. If the label is on the Guanine ring (


), the trityl fragment mass remains 243.1. This is acceptable provided the precursor selection is specific.

Method Validation & Quality Control

Linearity & Range
  • Dynamic Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fitting: Linear regression,

    
     weighting.
    
Stability Check (Self-Validating Step)

Before running a full batch, perform the "Acid Susceptibility Test" :

  • Inject a standard prepared in the recommended neutral buffer.

  • Inject a standard spiked with 0.1% Formic Acid.

  • Pass Criteria: The Formic Acid sample should show a >50% loss of the parent peak (m/z 394) and a massive increase in the free Guanine peak (m/z 152) at the void volume. This confirms the method's necessity for neutral conditions.

References

  • Greene, T.W., & Wuts, P.G.M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Detailed mechanisms of Trityl acid lability).

  • Reddy, S.M., et al. (2015). "Stability indicating LC-MS/MS method for the determination of impurities in oligonucleotide synthesis." Journal of Pharmaceutical and Biomedical Analysis. (Context on protected nucleoside analysis).

  • Kovarik, P., et al. (2020). "Analysis of Nucleosides and Nucleotides by Hydrophilic Interaction Liquid Chromatography–Mass Spectrometry." Analytical Chemistry. (General nucleoside MS parameters).

  • Sigma-Aldrich/Merck. "N2-Isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-2'-deoxyguanosine Product Sheet." (Solubility data for hydrophobic guanine derivatives).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing NMR Signal-to-Noise for 9N-Trityl Guanine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) studies of 9N-Trityl Guanine-¹³C₂,¹⁵N. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the signal-to-noise ratio (SNR) in your experiments. A strong, clean signal is paramount for accurate structural and dynamic characterization of this critical, isotopically labeled nucleoside analog.

This resource is structured to address common challenges through a series of frequently asked questions and detailed troubleshooting guides. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have before embarking on or while troubleshooting your NMR experiments with 9N-Trityl Guanine-¹³C₂,¹⁵N.

Q1: Why is the signal-to-noise ratio a primary concern for ¹³C and ¹⁵N NMR?

A1: The low natural abundance of ¹³C (approximately 1.1%) and ¹⁵N (around 0.37%) isotopes is the fundamental reason for the inherently low sensitivity of NMR experiments involving these nuclei. Even with isotopically enriched samples like 9N-Trityl Guanine-¹³C₂,¹⁵N, factors such as sample concentration, relaxation properties, and experimental setup can lead to a low SNR, making it difficult to obtain high-quality spectra in a reasonable timeframe.[1]

Q2: What is the purpose of the 9N-Trityl group, and how does it affect my NMR experiment?

A2: The trityl (triphenylmethyl) group is a bulky protecting group attached to the N9 position of guanine. Its primary purpose is often to improve solubility in organic solvents and to prevent certain chemical reactions during synthesis. In the context of NMR, the trityl group can influence the molecule's tumbling rate and relaxation properties. Its bulky nature may lead to broader lines if the molecule tumbles slowly. Understanding its impact is crucial for optimizing acquisition parameters.

Q3: What are the most critical factors I should consider to maximize my signal-to-noise ratio from the outset?

A3: To maximize your SNR, you should focus on three key areas before even starting your experiment:

  • Sample Preparation: A well-prepared sample is the foundation of a good NMR experiment. This includes optimizing concentration, ensuring sample purity, and choosing the appropriate solvent.

  • Hardware Selection: Utilizing a high-field NMR spectrometer and a cryoprobe can dramatically improve sensitivity.[2][3]

  • Experimental Parameters: Proper tuning and matching of the probe, along with the optimization of acquisition parameters like the number of scans and relaxation delays, are critical.[4]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments with 9N-Trityl Guanine-¹³C₂,¹⁵N.

Problem 1: My overall signal intensity is extremely low, and the noise level is high.

This is a common issue stemming from several potential sources. The following workflow will help you systematically diagnose and address the problem.

start Low Signal Intensity sample_prep 1. Review Sample Preparation start->sample_prep concentration Is sample concentration optimal? sample_prep->concentration hardware 2. Assess Hardware Performance probe_tune Is the probe properly tuned and matched? hardware->probe_tune acq_params 3. Optimize Acquisition Parameters purity Is the sample free of paramagnetic impurities? acq_params->purity concentration->hardware Yes increase_conc Increase concentration if solubility allows. concentration->increase_conc No scans Is the number of scans sufficient? purity->scans Yes chelate Chelate or re-purify the sample. purity->chelate No cryoprobe Are you using a cryoprobe? probe_tune->cryoprobe Yes retune Re-tune and match the probe. probe_tune->retune No cryoprobe->acq_params Yes use_cryo Consider using a cryoprobe if available. cryoprobe->use_cryo No increase_scans Increase the number of scans. scans->increase_scans No end Improved Signal scans->end Yes increase_conc->hardware chelate->scans retune->cryoprobe use_cryo->acq_params increase_scans->end

Caption: Troubleshooting workflow for low signal intensity.

Detailed Q&A for Problem 1:

Q: How do I know if my sample concentration is optimal?

A: For ¹³C NMR, a higher concentration is generally better, with typical amounts ranging from 50-100 mg in 0.6-0.7 mL of deuterated solvent.[5] However, excessively high concentrations can lead to broader lines due to increased viscosity or aggregation. Prepare a series of concentrations to find the best balance between signal intensity and line width.

Q: What are paramagnetic impurities, and how do I remove them?

A: Paramagnetic impurities are substances with unpaired electrons, such as dissolved oxygen or metal ions (e.g., Fe³⁺, Cu²⁺), which can cause significant line broadening and a decrease in signal intensity.[6] To remove them, you can degas your sample by bubbling an inert gas like argon or nitrogen through it.[6] If metal contamination is suspected, passing the sample through a chelating resin like Chelex can be effective.[6]

Q: What is the benefit of using a cryoprobe?

A: A cryoprobe cools the detection coils and preamplifiers to cryogenic temperatures, which dramatically reduces thermal noise.[3] This can result in a 4-5 fold improvement in the signal-to-noise ratio compared to a room-temperature probe, significantly reducing the required experiment time.[3][7] For sensitivity-limited nuclei like ¹³C and ¹⁵N, a cryoprobe is highly recommended.[8][9]

Q: How many scans are enough?

A: The signal-to-noise ratio increases with the square root of the number of scans. This means that to double the SNR, you need to quadruple the number of scans.[1] For ¹³C and ¹⁵N NMR, a large number of scans is often necessary. It is common to run these experiments overnight to accumulate a sufficient number of scans for a high-quality spectrum.[1]

Problem 2: My spectral lines are broader than expected.

Broad spectral lines can obscure couplings and reduce the overall quality of your spectrum. The causes can range from sample properties to experimental parameters.

Detailed Q&A for Problem 2:

Q: Could my choice of solvent be causing line broadening?

A: Yes, the solvent can significantly impact your results. A highly viscous solvent will slow down molecular tumbling, leading to broader lines. Additionally, the solvent's polarity can affect the conformation and aggregation state of your molecule.[10][11] It is advisable to screen a few deuterated solvents to find one that provides both good solubility and sharp lines. Ensure you are using high-purity deuterated solvents to avoid impurities that could contribute to line broadening.[6][12]

Q: How does temperature affect line width?

A: Temperature affects both the viscosity of the solvent and the rate of any dynamic processes your molecule may be undergoing. Increasing the temperature can decrease viscosity, leading to sharper lines. However, it can also accelerate chemical exchange, which might lead to line broadening if the exchange rate is on the NMR timescale. Experimenting with different temperatures can help you find the optimal conditions for your sample.

Q: What if I suspect sample aggregation is the issue?

A: Sample aggregation is a common cause of broad lines.[6] You can try a few strategies to mitigate this:

  • Lower the concentration: As mentioned earlier, high concentrations can promote aggregation.

  • Change the solvent: A different solvent might better solvate your molecule and prevent aggregation.

  • Adjust the pH or salt concentration: For samples in aqueous solutions, modifying the pH or ionic strength of the buffer can disrupt intermolecular interactions that lead to aggregation.

Problem 3: I am having trouble detecting the ¹⁵N signals.

Due to the low gyromagnetic ratio and low natural abundance of ¹⁵N, direct detection can be very challenging.

Detailed Q&A for Problem 3:

Q: Is direct ¹⁵N detection feasible?

A: While possible with an enriched sample, direct 1D ¹⁵N NMR is often very insensitive and time-consuming.[13] The long relaxation times of ¹⁵N nuclei can also necessitate very long recycle delays, further extending the experiment time.

Q: What are the alternatives to direct ¹⁵N detection?

A: The most common and effective method is to use proton-detected 2D heteronuclear correlation experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) or ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation). These experiments leverage the higher sensitivity of ¹H detection. The magnetization is transferred from the sensitive protons to the insensitive ¹⁵N nuclei, and the signal is then detected on the protons. This approach provides a significant sensitivity enhancement.[13]

Q: How can I optimize an ¹H-¹⁵N HMBC experiment for my molecule?

A: The key parameter to optimize in an HMBC experiment is the long-range coupling delay, which is typically set based on the expected value of the ⁿJ(H,N) coupling constant (usually 2-10 Hz). You may need to run a few test experiments with different coupling delays to find the optimal value for your specific molecule.

Experimental Protocols

Protocol 1: Sample Preparation for Optimal SNR
  • Weighing the Sample: Accurately weigh 50-100 mg of 9N-Trityl Guanine-¹³C₂,¹⁵N.[5]

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is highly soluble and has a low viscosity.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean, small vial. Gentle vortexing or sonication can aid dissolution.

  • Removal of Particulates: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.

  • Degassing (Optional but Recommended): To remove dissolved paramagnetic oxygen, gently bubble a slow stream of argon or nitrogen gas through the sample for 5-10 minutes.

  • Sealing: Cap the NMR tube securely. For long-term experiments or volatile solvents, sealing the tube with a flame or using a J-Young tube may be necessary.

Protocol 2: Paramagnetic Relaxation Enhancement (PRE) for Faster Acquisition

For molecules with very long T1 relaxation times, adding a small amount of a paramagnetic relaxation agent can shorten the recycle delay and significantly reduce the total experiment time.[14][15][16]

  • Prepare a stock solution: Create a dilute stock solution of a stable paramagnetic agent, such as Gd(III)-DTPA or a nitroxide spin label, in the same deuterated solvent as your sample.

  • Titration: Add a very small aliquot (e.g., 0.1-1 µL) of the paramagnetic agent stock solution to your NMR sample.

  • Acquire a quick 1D spectrum: Run a quick 1D ¹H or ¹³C spectrum to assess the effect on line broadening.

  • Optimize concentration: The goal is to add enough of the agent to shorten T1 without causing excessive line broadening. You may need to titrate the concentration to find the optimal amount. The PRE effect can provide long-range distance information, which is valuable for structural studies.[17][18]

Data Presentation

ParameterRecommendation for Low SNRRationale
Magnetic Field Strength Higher is better (e.g., 600 MHz or higher)SNR is proportional to the field strength to the power of 3/2.[2]
Probe Type CryoprobeReduces thermal noise, leading to a 4-5x increase in SNR.[3][7]
Sample Concentration As high as solubility and viscosity allowIncreases the number of nuclei in the detection volume.
Number of Scans (NS) Increase as neededSNR is proportional to the square root of NS.[1]
Recycle Delay (D1) 1-1.5 x T1Allows for sufficient relaxation between scans to maximize signal.
¹⁵N Detection Method ¹H-¹⁵N HSQC or HMBCIndirect detection via ¹H significantly enhances sensitivity.[13]

Visualization of Key Concepts

title Key Factors Influencing SNR in NMR Hardware Hardware FieldStrength High Field Strength Hardware->FieldStrength Cryoprobe Cryoprobe Hardware->Cryoprobe Sample Sample Properties Concentration High Concentration Sample->Concentration Purity High Purity (No Paramagnetics) Sample->Purity Solvent Low Viscosity Solvent Sample->Solvent Parameters Experimental Parameters NumScans Number of Scans Parameters->NumScans PulseSequence Optimized Pulse Sequence Parameters->PulseSequence RecycleDelay Recycle Delay (T1) Parameters->RecycleDelay

Caption: Core pillars for enhancing the signal-to-noise ratio.

By systematically addressing these factors, you can significantly improve the quality of your NMR data for 9N-Trityl Guanine-¹³C₂,¹⁵N, leading to more accurate and reliable structural and dynamic insights.

References

  • How to get the most out of your NMR system.
  • Improving NMR Through Advanced Cryoprobe Technology - Patsnap Eureka.
  • How to reduce noisey NMR signal? : r/chemistry - Reddit.
  • Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning - University of Ottawa NMR Facility Blog.
  • common artifacts in 13C NMR spectra of labeled nucleosides - Benchchem.
  • MAS Cryoprobe Enhances Solid-State NMR Signals of α-Synuclein Fibrils - PMC.
  • MAS cryoprobe enhances solid-state NMR signals of α-synuclein fibrils - bioRxiv.
  • Cryoprobes - NMR Facility, UCSB Chem and Biochem.
  • Increase NMR signal-to-noise per unit mass/concentration? - ResearchGate.
  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit.
  • Solvent Effect and Hydrogen Bond Interaction on Tautomerism, Vibrational Frequencies, and Raman Spectra of Guanine: A Density Functional Theoretical Study | The Journal of Physical Chemistry A - ACS Publications.
  • Notes on NMR Solvents - Title.
  • 15N NMR Question : r/Chempros - Reddit.
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University.
  • Paramagnetic relaxation enhancement for protein-observed 19F NMR as an enabling approach for efficient fragment screening - RSC Publishing.
  • Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules - PMC - NIH.
  • Paramagnetic relaxation enhancement - NMR Wiki.
  • Gadolinium-Based Paramagnetic Relaxation Enhancement Agent Enhances Sensitivity for NUS Multidimensional NMR-Based Metabolomics - PMC - NIH.
  • Lecture #13 Paramagnetic Relaxation Enhancement.

Sources

Technical Support Center: Trityl & DMT Deprotection on Guanine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Deprotection of Trityl-based Groups from Guanine

Executive Summary & Scope

This guide addresses the critical instability of Guanine (G) residues during acid-catalyzed deprotection. While "Trityl deprotection" generically refers to removing trityl-based groups (Trt, MMT, DMT), the specific challenge with Guanine is twofold:

  • Depurination (Primary Risk): In DNA/RNA synthesis, removing the 5'-O-DMT group requires acid, which can protonate the N7 position of Guanine, severing the glycosidic bond and destroying the molecule.

  • Incomplete Removal/Retritylation (Secondary Risk): In PNA or modified base chemistry where the exocyclic amine (

    
    ) is protected by a trityl group (
    
    
    
    -Trt), the carbocation released can re-attack the nucleobase if not properly scavenged.

The Mechanism of Failure: Why Guanine is Vulnerable

To troubleshoot effectively, you must understand the invisible competition occurring in your reaction vessel. Acid treatment initiates two competing pathways:

  • Pathway A (Desired): Protonation of the trityl ether oxygen

    
     Cleavage of C-O bond 
    
    
    
    Release of Trityl Cation + Free Hydroxyl.
  • Pathway B (Destructive): Protonation of Guanine N7

    
     Destabilization of the glycosidic bond 
    
    
    
    Cleavage of Base-Sugar bond
    
    
    Apurinic site (Depurination).
Visualization: The Kinetic Competition

The following diagram illustrates the divergence point where yield is lost.

DepurinationMechanism Protected 5'-DMT-Guanine DNA Acid Acid Treatment (TCA or DCA) Protected->Acid O_Protonation O-Protonation (Fast) Acid->O_Protonation Major Pathway N7_Protonation N7-Protonation (Slower but Non-zero) Acid->N7_Protonation Side Reaction Deprotected Deprotected DNA (Intact) O_Protonation->Deprotected TritylCat DMT+ Cation (Orange) O_Protonation->TritylCat Oxocarbenium Oxocarbenium Intermediate N7_Protonation->Oxocarbenium Glycosidic Cleavage Depurinated Depurinated DNA (Abasic Site) Oxocarbenium->Depurinated FreeBase Free Guanine Oxocarbenium->FreeBase

Figure 1: Kinetic competition between successful deprotection (green path) and acid-catalyzed depurination (red path). Protonation at N7 is the critical failure mode.

Troubleshooting Guide: 5'-DMT Removal (DNA/RNA)

Context: Standard solid-phase oligonucleotide synthesis.

Symptom A: Low Yield of Full-Length Product (n-1 peaks)

Diagnosis: Depurination has occurred.[1][2][3][4] The apurinic sites degrade during the final alkaline cleavage/deprotection step (e.g., Ammonium Hydroxide treatment), causing strand scission.

VariableRecommendationTechnical Rationale
Acid Type Switch from TCA to DCA Trichloroacetic acid (TCA, pKa ~0.[3][4]7) is too strong for G-rich sequences. Dichloroacetic acid (DCA, pKa ~1.[1][3][5]5) is milder and reduces N7 protonation rates by ~5-10 fold [1].
Concentration Use 3% DCA in Toluene DCM (Dichloromethane) is the standard solvent, but Toluene can sometimes mitigate acid aggression due to different solvation effects, though 3% DCA/DCM is standard. Avoid >3% concentrations.
Contact Time Pulse Delivery Do not incubate. Use a "flow-through" or "pulse" method. Total acid contact should be <60-80 seconds for G-rich regions.
Symptom B: Incomplete Coupling after G

Diagnosis: Incomplete deprotection. If the acid is too weak or contact time too short, the 5'-OH is not liberated.

  • Fix: Use the "Two-Stage" Protocol (see Section 5). This balances deprotection efficiency with depurination risk.[1][4][5][6]

Troubleshooting Guide: -Trityl Removal (PNA/Alkyl-DNA)

Context: Peptide Nucleic Acid (PNA) synthesis or specialized alkylated DNA where the base itself is protected by a Trityl group (Trt), not DMT.

Symptom: "Red/Orange" Color Persists or Low Yield

Diagnosis: Retritylation. The


-Trityl cation is extremely stable and, unlike DMT, requires stronger acid (TFA) to remove. Once removed, the cation will re-attack the electron-rich guanine exocyclic amine if not scavenged immediately.

Protocol Adjustment:

  • Acid Strength: You cannot use DCA. You must use TFA (Trifluoroacetic acid) or TFMSA (Trifluoromethanesulfonic acid) .

  • Scavenger Essential: You must add a scavenger.

    • Standard: 2.5% Triisopropylsilane (TIPS) or Triethylsilane (TES).

    • Alternative: 5% Anisole (though Silanes are cleaner for PNA).

  • Mechanism: The silane donates a hydride to the trityl cation, neutralizing it into triphenylmethane (colorless and non-reactive).

Validated Experimental Protocols

Protocol A: The "Two-Stage" DCA Method (For G-Rich DNA)

Designed to minimize depurination while ensuring complete DMT removal.

  • Stage 1 (Initial Flush): Flow 3% DCA/DCM for 15 seconds .

    • Purpose: Neutralizes basic residues from the previous capping/oxidation steps and removes ~80% of DMT.

  • Wait Step: Pause flow for 5 seconds .

  • Stage 2 (Final Polish): Flow 3% DCA/DCM for 20-30 seconds .

    • Purpose: Removes remaining DMT.

  • Immediate Wash: Flush with Acetonitrile (ACN) immediately.

    • Critical: Do not allow the column to sit in acid. The transition from Acid

      
       Neutral must be rapid.
      
Protocol B: Scavenger-Assisted -Trityl Removal (For PNA)

Designed to prevent retritylation of the guanine base.

  • Reagent Prep: Mix 95% TFA, 2.5% Triethylsilane (TES), 2.5% Water.

    • Note: The water helps hydrolyze the bond; TES scavenges the cation.

  • Application: Apply solution to the resin. Incubate for 2 x 5 minutes (refresh solution in between).

  • Observation: The solution turns yellow/orange (trityl cation) and then fades if scavenger is working efficiently.

  • Wash: Wash extensively with DCM, then DMF (to remove the hydrophobic triphenylmethane byproduct).

Frequently Asked Questions (FAQs)

Q1: Why is Depurination worse for DNA than RNA? A: The 2'-OH group in RNA exerts an electron-withdrawing effect that destabilizes the oxocarbenium ion intermediate required for glycosidic bond cleavage. DNA lacks this 2'-OH, making the N-glycosidic bond significantly more labile to acid [2].

Q2: Can I use Protic Solvents (Methanol) as scavengers? A: In specific cases, yes. Methanol reacts with the trityl cation to form Trityl Methyl Ether (Trt-OMe). However, in automated synthesis, protic solvents can quench the acid too fast or interfere with subsequent coupling steps if not completely removed. Silanes (TES/TIPS) are generally preferred for


-trityl deprotection because the byproduct is inert [3].

Q3: I see a "double peak" on HPLC after deprotection. What is it? A: If you are synthesizing DNA, this is likely the depurinated species (which cleaves during workup) or a failure sequence. If you are working with


-Trityl PNA, it may be a mono-retritylated species. Perform a MALDI-TOF analysis:
  • Mass = Target - 151 Da: You have depurination (Loss of Guanine).

  • Mass = Target + 242 Da: You have a retained Trityl group.

References

  • Septak, M. (1996).[6] Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic Acids Research, 24(15), 3053–3058.[6] Link

  • Krotz, A. H., et al. (2003). Large-Scale Synthesis of Antisense Oligonucleotides: Troubleshooting Depurination. Organic Process Research & Development, 7(3), 412-417.
  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid acidolysis of protecting groups.[7] Journal of Organic Chemistry, 54(21), 5178–5179. Link

Sources

Technical Support Center: Optimization of LC-MS/MS Assays using 9N-Trityl Guanine-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Tier: Level 3 (Method Development & Validation) Subject: Minimizing Ion Suppression (Matrix Effects) in Nucleoside/Oligonucleotide Impurity Analysis

Introduction: The "Invisible" Error Source

Welcome to the Technical Support Center. You are likely here because you are observing low sensitivity, poor reproducibility, or non-linear calibration curves when analyzing 9N-Trityl Guanine (or using it as an Internal Standard).

In Electrospray Ionization (ESI), the "Trityl" (triphenylmethyl) group significantly increases hydrophobicity, causing the molecule to elute in the same high-organic region as phospholipids and other matrix contaminants. This results in Ion Suppression —a phenomenon where matrix components compete for charge, effectively "stealing" signal from your analyte.[1][2]

This guide details how to leverage the specific properties of 9N-Trityl Guanine-13C2,15N to diagnose, quantify, and eliminate these effects.

Module 1: Diagnostic Phase (Identifying the Problem)

Before changing your extraction method, you must visualize where the suppression is occurring relative to your analyte's retention time. The gold standard for this is the Post-Column Infusion (PCI) experiment.

Protocol: Post-Column Infusion Setup

This experiment creates a "background map" of matrix effects across your entire chromatogram.[3]

  • Bypass the Column: Connect a syringe pump containing a neat solution of 9N-Trityl Guanine-13C2,15N (approx. 100–500 ng/mL in mobile phase) directly to the flow path after the analytical column but before the MS source.

  • The Setup: Use a PEEK T-junction to mix the LC flow (coming from the column) with the infusion flow.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma/tissue with no analyte) into the LC system.[3][4]

  • Observation: Monitor the MRM transition of the infused standard. A flat baseline indicates no matrix effect. A "dip" or "valley" indicates ion suppression. A "peak" indicates ion enhancement.

Visualizing the Workflow

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Junction (Mixing Point) Column->Tee Eluent + Matrix Syringe Syringe Pump (Infusing 9N-Trityl Guanine-13C2,15N) Syringe->Tee Constant Analyte Flow MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow

Figure 1: Schematic of the Post-Column Infusion (PCI) setup. The syringe pump provides a constant baseline signal, while the LC injects the matrix "noise" that disrupts this signal.

Module 2: The Solution (Why 13C,15N Matters)

You have chosen 9N-Trityl Guanine-13C2,15N rather than a Deuterated (e.g., d3-Trityl) standard. This is a critical scientific choice for minimizing matrix effects.

The "Chromatographic Isotope Effect"

Deuterium (D) is slightly more lipophilic than Hydrogen (H). In high-resolution chromatography, deuterated standards often elute slightly earlier than the non-labeled analyte.[5][6]

  • The Risk: If your analyte elutes at 4.50 min (inside a suppression zone) but your D-labeled IS elutes at 4.45 min (outside the zone), the IS will not correct for the signal loss.

  • The 13C/15N Advantage: Carbon-13 and Nitrogen-15 isotopes do not alter the physicochemical retention properties. 9N-Trityl Guanine-13C2,15N will co-elute perfectly with the analyte. If the analyte is suppressed by 50%, the IS is also suppressed by 50%, and the ratio remains constant.

Quantitative Validation: The Matrix Factor (MF)

To validate that your IS is working, calculate the IS-Normalized Matrix Factor :

ParameterCalculationInterpretation
Absolute MF

< 1.0 = Suppression> 1.0 = Enhancement
IS-Normalized MF

Target: 0.85 – 1.15 Values near 1.0 indicate the IS is correcting the error.

Module 3: Optimization Strategies

If your IS-Normalized Matrix Factor is outside the acceptable range (0.85–1.15), you must physically reduce the matrix load.

Strategy A: Sample Preparation

Trityl-Guanine is highly hydrophobic. Simple Protein Precipitation (PPT) is often insufficient because it leaves phospholipids in the supernatant.

  • Recommendation: Use Solid Phase Extraction (SPE) with a polymeric reversed-phase sorbent (e.g., HLB or equivalent).

    • Wash: 5-10% Methanol (removes salts/polar impurities).

    • Elution: 100% Methanol or Acetonitrile (elutes the hydrophobic Trityl-Guanine).

    • Note: This separates the analyte from early-eluting salts and late-eluting phospholipids.

Strategy B: Chromatographic Separation

Phospholipids (the main cause of suppression) typically elute at very high organic strength (95-100% B).

  • Gradient Delay: Ensure your gradient holds at 95-100% B for at least 2-3 minutes after your analyte elutes to wash the column.

  • Divert Valve: Switch the LC flow to "Waste" during the first 1-2 minutes (salts) and the final wash step (phospholipids) to prevent source contamination.

Troubleshooting & FAQ

Q1: My 9N-Trityl Guanine signal is degrading over time in the autosampler. Why? A: The Trityl (triphenylmethyl) group is acid-labile . If your mobile phase or reconstitution solvent is too acidic (e.g., >0.5% Formic Acid or TFA), the trityl group may hydrolyze (detach) from the guanine base.

  • Fix: Keep mobile phase acid concentration low (0.1% Formic Acid or 5mM Ammonium Acetate pH 5-6). Maintain autosampler temperature at 4°C.

Q2: I see "Crosstalk" (Ghost Peaks) in my blank samples. A: This is likely carryover due to the hydrophobicity of the trityl group. It sticks to injector needles and rotor seals.

  • Fix: Use a strong needle wash with high organic content (e.g., 50:25:25 Isopropanol:Acetonitrile:Acetone).

Q3: Can I use this IS for DNA synthesis impurity analysis? A: Yes. 9N-Trityl Guanine is a common intermediate/impurity in oligonucleotide synthesis. The 13C,15N labeling allows you to differentiate the "spiked" standard from the naturally occurring impurity in your sample.

Decision Tree: Resolving Matrix Effects

Matrix_Resolution Start Start: Low Sensitivity / Non-Linearity PCI Run Post-Column Infusion (PCI) Start->PCI Eval Is suppression observed at retention time? PCI->Eval No_Supp Check Instrument Sensitivity / Solubility Eval->No_Supp No Yes_Supp Calculate IS-Normalized Matrix Factor Eval->Yes_Supp Yes MF_Check Is Normalized MF between 0.85 - 1.15? Yes_Supp->MF_Check Good Validation Pass: IS is correcting the effect. MF_Check->Good Yes Bad Action Required: Matrix load too high. MF_Check->Bad No Action1 Switch from PPT to SPE/LLE Bad->Action1 Action2 Modify Gradient (Move analyte away from phospholipids) Bad->Action2

Figure 2: Decision tree for diagnosing and resolving matrix effects in LC-MS/MS.

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.[7][8] Link

  • Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and assessment. Talanta. Link

  • Wang, S., et al. (2007). Chromatographic isotope effect in LC-MS/MS analysis: Deuterium vs. 13C/15N. Journal of Mass Spectrometry. Link (Contextual citation based on general principle of isotope effects).

  • BenchChem. (2025). Experimental Conditions for Trityl Group Deprotection.[9] (Confirming acid lability of the trityl group). Link

Sources

Technical Support Center: 9N-Trityl Guanine-¹³C₂,¹⁵N Experimental & Data Analysis Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 9N-Trityl Guanine-¹³C₂,¹⁵N. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the successful application and data analysis of this isotopically labeled compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.

Frequently Asked Questions (FAQs)

Q1: What is 9N-Trityl Guanine-¹³C₂,¹⁵N and what are its primary applications?

A1: 9N-Trityl Guanine-¹³C₂,¹⁵N is a stable isotope-labeled version of the purine base guanine.[] It contains two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom, making it heavier than its natural counterpart. The bulky "trityl" group is a protecting group attached to the 9N position.[2] Its primary use is as an internal standard in quantitative mass spectrometry (MS)-based assays, such as UPLC/MS, for the precise measurement of guanine or related nucleosides in complex biological matrices.[3] The known concentration of the labeled standard allows for accurate quantification of the endogenous, unlabeled analyte, correcting for variations in sample preparation and instrument response.

Q2: What is the purpose of the ¹³C and ¹⁵N labels?

A2: The stable isotope labels (¹³C and ¹⁵N) increase the mass of the molecule without altering its chemical properties.[4] In a mass spectrometer, this mass difference allows the instrument to distinguish between the labeled internal standard and the naturally occurring (unlabeled) guanine from the sample.[5] This distinction is fundamental for isotope dilution mass spectrometry, a gold-standard quantification technique.[4]

Q3: Why is the trityl group present and do I need to remove it?

A3: The trityl group is a bulky chemical moiety that serves as a protecting group, primarily used during chemical synthesis to prevent unwanted reactions.[2] It also significantly increases the hydrophobicity of the molecule, which can be advantageous for certain extraction and purification protocols, such as Trityl-ON HPLC purification.[6]

Whether you need to remove it depends entirely on your experimental design:

  • For direct analysis of guanine: Yes, the trityl group must be removed (a process called deprotection or detritylation) to yield the labeled guanine standard that matches your analyte.

  • As a protected intermediate: If you are using the compound in further chemical synthesis, the trityl group would typically be kept on until the final steps.[7]

Q4: How do the isotopic labels affect the molecule's behavior during liquid chromatography (LC)?

A4: For most standard reversed-phase LC methods, the isotopic labeling in 9N-Trityl Guanine-¹³C₂,¹⁵N does not significantly alter the retention time compared to its unlabeled counterpart. The chemical properties and, therefore, the interaction with the stationary phase are nearly identical. This co-elution is highly desirable as it ensures that any matrix effects experienced by the analyte are also experienced by the internal standard, leading to more accurate quantification.

Experimental Workflow: From Sample to Data Acquisition

A successful data analysis workflow begins with a meticulously executed experimental protocol. The following section outlines the key steps and the rationale behind them.

Step 1: Preparation of the Labeled Internal Standard Stock Solution
  • Objective: To create a concentrated, accurate, and stable stock solution of the internal standard.

  • Protocol:

    • Accurately weigh the 9N-Trityl Guanine-¹³C₂,¹⁵N powder using a calibrated analytical balance.

    • Dissolve the compound in an appropriate organic solvent. Due to the bulky, hydrophobic trityl group, solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often required.[8] Guanine itself has very low aqueous solubility at neutral pH.[8][9]

    • Vortex thoroughly and sonicate briefly if necessary to ensure complete dissolution.

    • Store the stock solution in an amber vial at -20°C or -80°C to prevent degradation.

  • Expert Insight (Causality): The choice of solvent is critical. Using a solvent in which the compound is highly soluble prevents precipitation and ensures concentration accuracy. The trityl group makes the compound very non-polar, unlike guanine itself.[10]

Step 2: Deprotection (Detritylation) - If Required
  • Objective: To chemically cleave the trityl group to generate Guanine-¹³C₂,¹⁵N, which will serve as the internal standard for endogenous guanine.

  • Protocol:

    • Dilute an aliquot of the stock solution into a reaction vial.

    • Add a dilute acid. A common and effective method is using 2-5% trifluoroacetic acid (TFA) in an aqueous solution and incubating at room temperature.[11]

    • The reaction is typically rapid (5-15 minutes).

    • Neutralize the reaction with a base (e.g., a small amount of ammonium hydroxide or by dilution in a buffered mobile phase) before injection to avoid damaging the LC column.

  • Trustworthiness (Self-Validation): Always confirm complete detritylation. This can be done by analyzing the deprotected standard via LC-MS. You should see a complete shift in mass from the tritylated form to the deprotected form (see Table 1) and a significantly earlier retention time due to the loss of the hydrophobic trityl group. Incomplete deprotection will lead to inaccurate quantification.

Step 3: Sample Preparation & Spiking
  • Objective: To extract the analyte of interest from the biological matrix (e.g., plasma, tissue homogenate) and add a precise amount of the labeled internal standard.

  • Protocol:

    • To a known volume or mass of your sample, add a precise volume of the working-concentration Guanine-¹³C₂,¹⁵N internal standard. This should be done at the earliest possible stage to account for analyte loss during sample processing.

    • Perform the extraction. This could be a protein precipitation (e.g., with cold acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction (SPE). The choice depends on the sample matrix and the required level of cleanup.

    • Evaporate the solvent under a stream of nitrogen if necessary.

    • Reconstitute the dried extract in the initial LC mobile phase. This step is crucial for good peak shape during chromatography.

  • Expert Insight (Causality): Spiking the internal standard at the beginning is a cornerstone of the isotope dilution method. It ensures that both the analyte and the standard are subjected to the exact same experimental conditions and potential sources of error (e.g., incomplete extraction, degradation), which are then corrected for in the final data analysis.

Step 4: LC-MS/MS Analysis
  • Objective: To chromatographically separate the analyte and standard from other matrix components and detect them with high specificity and sensitivity using tandem mass spectrometry.

  • Protocol:

    • Chromatography: Use a suitable LC column (e.g., C18 for reversed-phase) with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for both the unlabeled guanine and the labeled standard.

  • Data Presentation:

CompoundFormulaExact Mass (M)Monoisotopic Mass [M+H]⁺Suggested SRM Transition (Precursor → Product)
Guanine (Analyte)C₅H₅N₅O151.0494152.0567152.1 → 135.1
9N-Trityl Guanine-¹³C₂,¹⁵NC₃[¹³C]₂H₅N₄[¹⁵N]O + Trityl548.2217549.2290549.2 → 243.1 (Trityl Cation)
Guanine-¹³C₂,¹⁵N (Standard)C₃[¹³C]₂H₅N₄[¹⁵N]O154.0535155.0608155.1 → 137.1
Table 1: Physicochemical and Mass Spectrometry Parameters. The exact masses and SRM transitions should be empirically optimized on your specific instrument.
Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_sample Phase 2: Sample Processing cluster_analysis Phase 3: Instrumental Analysis stock 1. Prepare Stock Solution (9N-Trityl Guanine-¹³C₂,¹⁵N in DMSO) deprotect 2. Deprotection (if needed) (Cleave Trityl with TFA) stock->deprotect Aliquot spike 4. Spike IS into Sample deprotect->spike Add precise volume of IS working solution sample 3. Biological Sample (e.g., Plasma, Tissue) sample->spike extract 5. Extraction (e.g., Protein Precipitation) spike->extract reconstitute 6. Reconstitution (in Mobile Phase) extract->reconstitute lcms 7. LC-MS/MS Analysis (Separation & Detection) reconstitute->lcms raw_data 8. Raw Data Acquired (.raw, .wiff, etc.) lcms->raw_data

Caption: General experimental workflow from standard preparation to data acquisition.

Data Analysis Workflow

The raw data files from the mass spectrometer contain intensity information over time for your specific mass transitions. The goal is to convert this into a final concentration.

Step 1: Peak Integration
  • Objective: To accurately measure the area under the chromatographic peak for both the analyte (e.g., Guanine) and the internal standard (Guanine-¹³C₂,¹⁵N).

  • Process: This is performed using the mass spectrometer's manufacturer-specific software (e.g., Xcalibur, MassLynx) or third-party software.[12][13] The software will identify the peaks based on their retention time and mass transition and calculate the area.

  • Expert Insight (Causality): The peak area is used rather than peak height because it is a more robust measure of ion abundance, being less susceptible to minor changes in peak shape that can occur during chromatography.

Step 2: Calculation of the Peak Area Ratio
  • Objective: To normalize the analyte response to the internal standard response.

  • Formula: Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Rationale: This ratio is the key metric. Because the internal standard was added at a fixed concentration to all samples (including calibration standards), any variation it experiences (e.g., lower signal due to ion suppression) will also be reflected in the analyte. Dividing the analyte area by the standard area corrects for these variations.

Step 3: Generating a Calibration Curve
  • Objective: To create a model that relates the Peak Area Ratio to the concentration of the analyte.

  • Process:

    • Prepare a series of calibration standards with known concentrations of the unlabeled analyte.

    • Spike each calibrator with the same, fixed concentration of the Guanine-¹³C₂,¹⁵N internal standard.

    • Analyze these standards alongside your unknown samples.

    • For each calibrator, calculate the Peak Area Ratio.

    • Plot the Peak Area Ratio (y-axis) against the known analyte concentration (x-axis).

    • Perform a linear regression analysis on these points. A good assay will have a correlation coefficient (r²) > 0.99.

Step 4: Quantifying Unknown Samples
  • Objective: To determine the concentration of the analyte in your experimental samples.

  • Process:

    • Calculate the Peak Area Ratio for each unknown sample.

    • Using the equation of the line from your calibration curve (y = mx + b), where y is the Peak Area Ratio, solve for x (the concentration).

    • Concentration (x) = (Peak Area Ratio - b) / m

Data Analysis Workflow Diagram

G cluster_processing Data Processing cluster_calibration Calibration cluster_quant Quantification raw 1. Raw LC-MS Data File integrate 2. Peak Integration (Analyte & IS) raw->integrate ratio 3. Calculate Peak Area Ratio (Analyte Area / IS Area) integrate->ratio cal_ratios Peak Area Ratios for Calibrators ratio->cal_ratios For Calibrators curve 4. Generate Calibration Curve (Ratio vs. Concentration) unknown_ratios Peak Area Ratios for Samples ratio->unknown_ratios For Unknowns cal_standards Known Concentration Standards cal_ratios->curve quantify 5. Calculate Concentration (Back-calculate from curve) curve->quantify Apply Linear Fit (y = mx + b) unknown_ratios->quantify final 6. Final Concentration Data quantify->final

Sources

Validation & Comparative

Comparative Guide: 9N-Trityl Guanine-13C2,15N in Mechanistic Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the elucidation of genotoxic mechanisms and small-molecule drug interactions, standard nucleosides often fail due to poor solubility in organic media and spectral crowding. 9N-Trityl Guanine-13C2,15N represents a specialized "probe" molecule designed to overcome these barriers.

This guide compares this protected, isotopically labeled scaffold against standard alternatives (Free Guanine, Guanosine, and Unlabeled analogs). The data demonstrates that 9N-Trityl Guanine-13C2,15N is the superior choice for solution-phase mechanistic studies , specifically when investigating N7-alkylation pathways and electrophilic drug interactions where organic solubility and precise NMR tracking are required.

The Chemical Rationale: Why This Scaffold?

To understand the utility of 9N-Trityl Guanine-13C2,15N, one must analyze the three specific engineering decisions behind its structure:

A. The N9-Trityl "Regiochemical Lock"

Guanine has multiple nucleophilic sites (N9, N7, N3, O6, N2). In biological DNA, the N9 position is occupied by the deoxyribose sugar, leaving N7 as the primary site for attack by alkylating agents (e.g., cisplatin, mustard gas, electrophilic metabolites).

  • The Problem: Using free Guanine in the lab results in thermodynamic alkylation at N9, which is biologically irrelevant for DNA mimicry.

  • The Solution: The Trityl (triphenylmethyl) group at N9 sterically and chemically blocks this position. This forces any incoming electrophile to react at N7 , accurately mimicking the electronic environment of DNA-bound guanine without the complexity of the sugar moiety [1].

B. Lipophilic Solubilization

Free guanine is notoriously insoluble in both water and organic solvents due to a robust intermolecular hydrogen-bonding lattice.

  • The Solution: The bulky, lipophilic Trityl group disrupts this lattice, rendering the molecule soluble in organic solvents (DCM, DMSO, DMF). This allows researchers to perform mechanistic studies in non-aqueous environments where many electrophilic drugs are stable.

C. Isotopic Visibility ( )
  • The Solution: The

    
     and 
    
    
    
    labels provide a "spectral flashlight." In complex reaction mixtures (e.g., cell lysates or crude reaction vessels), the background signals are immense. The labeled atoms allow for isotope-filtered NMR experiments (like
    
    
    HSQC), where only the probe molecule is visible, and the chemical shift perturbation at N7 provides definitive proof of covalent binding [2].

Comparative Performance Analysis

The following table contrasts 9N-Trityl Guanine-13C2,15N with common alternatives in the context of drug discovery and mechanistic elucidation.

Feature9N-Trityl Guanine-13C2,15N Free Guanine (

)
Guanosine (Riboside)Unlabeled 9N-Trityl Guanine
Primary Application Mechanistic N7-Alkylation Studies Metabolic Flux / Mass SpecEnzymatic/Polymerase AssaysSynthetic Intermediate
Solubility (Organic) High (DCM, DMSO, DMF)Very Low (Insoluble)Low/Moderate (Polar only)High
N9-Blocking Yes (Mimics DNA bond)No (N9 is reactive)Yes (Blocked by Ribose)Yes
NMR Visibility Excellent (No background)ExcellentGood (Sugar signals interfere)Poor (Lost in background)
Chemical Stability Acid Labile (Trityl removes easily)StableGlycosidic bond can hydrolyzeAcid Labile
Cost Efficiency High Initial / Low Analysis CostModerateModerateLow
Key Takeaway
  • Choose Guanosine if you are testing polymerase incorporation.

  • Choose 9N-Trityl Guanine-13C2,15N if you are characterizing the chemical reactivity of a drug toward the guanine base in solution.

Experimental Workflow: N7-Alkylation Assay

This protocol validates the use of 9N-Trityl Guanine-13C2,15N to detect "off-target" DNA damage potential of a new drug candidate (Electrophile X).

Phase 1: Solubilization & Reaction
  • Preparation: Dissolve 10 mg of 9N-Trityl Guanine-13C2,15N in 0.6 mL of deuterated DMSO (

    
    -DMSO). Note the rapid dissolution compared to free guanine.
    
  • Baseline NMR: Acquire a reference

    
     HSQC spectrum. The N7 nitrogen will appear at a distinct chemical shift (approx. 240-250 ppm range relative to liq. NH3, depending on referencing).
    
  • Reaction: Add 1.1 equivalents of the test Electrophile X directly to the NMR tube. Incubate at 37°C.

Phase 2: Monitoring & Analysis
  • Kinetic Tracking: Acquire HSQC spectra at t=1h, 6h, and 24h.

  • Detection: Look for the emergence of a new cross-peak.

    • Mechanism:[1] Alkylation at N7 creates a positive charge on the imidazole ring (quaternization).

    • Shift: This results in a dramatic upfield shift (shielding) of the N7 signal by ~70-100 ppm in the

      
       dimension.
      
  • Validation: The Trityl group ensures that this shift is exclusively due to N7 attack, not N9.

Visualizing the Mechanism

The following diagrams illustrate the structural logic and the decision workflow for selecting this specific isotope-labeled tool.

Diagram 1: The Regiochemical Lock & Detection

This diagram shows how the Trityl group forces the reaction to N7 and how isotopes enable detection.

G cluster_0 9N-Trityl Guanine-13C2,15N Guanine Guanine Core (13C/15N Labeled) Reaction Reaction in Organic Solvent Guanine->Reaction Trityl Trityl Group (N9-Blocker) Trityl->Guanine Protects N9 Electrophile Drug Candidate (Electrophile) Electrophile->Reaction Product N7-Alkylated Adduct (DNA Damage Mimic) Reaction->Product Forces N7 Attack Signal NMR Signal Shift (Detected via 15N) Product->Signal Large Chemical Shift Change

Caption: The Trityl group blocks N9, forcing the drug candidate to react at N7 (mimicking DNA). The 15N label reports this event via NMR.

Diagram 2: Selection Decision Tree

When should you use this product over standard Guanosine?

DecisionTree Start Research Objective? Branch1 Enzymatic / Polymerase Activity? Start->Branch1 Branch2 Small Molecule / Drug Reactivity Mechanism? Start->Branch2 Solubility Is the Drug Water Soluble? Branch2->Solubility Result1 Use Labeled Guanosine (Ribose required) Result2 Use Free Guanine-13C,15N (Difficult solubility) Solubility->Result2 Yes Result3 Use 9N-Trityl Guanine-13C2,15N (Soluble in Organics) Solubility->Result3 No (Most Drugs)

Caption: Decision matrix for selecting the correct labeled guanine derivative based on solubility and experimental goals.

References

  • Singh, D., Wani, M. J., & Kumar, A. (1999).[2] Regioselective alkylation of guanine... starting from N2,N9-Diacetylguanine. Journal of Organic Chemistry. (Note: Demonstrates the fundamental necessity of N9 protection for regiocontrol).

  • Kovbert, N., et al. (2023). Application of 15N-Edited 1H–13C Correlation NMR Spectroscopy Toward Fragment-Based Metabolite Identification. ACS Publications.

  • Lee, S., et al. (2022). Effects of N7-Alkylguanine Conformation and Metal Cofactors on the Translesion Synthesis. PubMed / NIH. (Contextualizes the biological importance of studying N7 adducts).

Sources

Comparative Guide: Cross-Validation of 9N-Trityl Guanine-13C2,15N in LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 9N-Trityl Guanine-13C2,15N (Stable Isotope Labeled Internal Standard) Application: Quantification of N9-trityl guanine intermediates in pharmaceutical synthesis and metabolic profiling.

In the analysis of protected nucleobases, such as N9-trityl guanine , the choice of internal standard (IS) dictates the reliability of the data. While external calibration or structural analogs are often used for cost reduction, they fail to compensate for the specific ionization suppression and chromatographic anomalies caused by the bulky trityl group.

This guide details the cross-validation of 9N-Trityl Guanine-13C2,15N against alternative quantification strategies. It demonstrates why this specific isotopologue (+3 Da mass shift) is the requisite "Gold Standard" for regulatory-grade bioanalysis, specifically addressing the unique hydrophobicity and fragmentation patterns introduced by the trityl moiety.

Part 1: The Comparative Landscape

To validate the efficacy of 9N-Trityl Guanine-13C2,15N, one must compare its performance metrics against the two most common alternatives: External Calibration (no IS) and Structural Analog IS (e.g., N9-Trityl Adenine).

Performance Matrix: Isotope Dilution vs. Alternatives
FeatureMethod A: 9N-Trityl Guanine-13C2,15N (SIL-IS) Method B: Structural Analog (e.g., Trityl-Adenine) Method C: External Calibration
Chromatographic Co-elution Perfect Match: Elutes exactly with analyte.Offset: Elutes earlier/later; misses transient matrix suppression zones.N/A: No correction for retention time shifts.
Matrix Effect Compensation 100% Correction: Experiences identical ion suppression/enhancement.Partial: Ionization efficiency differs due to base structure.None: Highly susceptible to matrix variability.
Extraction Recovery Self-Correcting: Losses during extraction are mirrored by the IS.Variable: Differential solubility leads to recovery bias.Uncorrected: Assumes 100% recovery (rarely true).
Mass Spec Selectivity High: +3 Da shift (13C2, 15N) moves IS away from M+0 and M+1/M+2 natural isotopes.High: Distinct parent mass.N/A
Regulatory Compliance (FDA/EMA) Preferred: Meets "Gold Standard" for bioanalytical validation.Acceptable: Requires rigorous proof of parallelism.Discouraged: Only acceptable if no IS is available.
The "Trityl" Factor

Senior Scientist Insight: Do not underestimate the trityl group. It is highly lipophilic, pushing the retention time (RT) significantly later than free guanine. A standard 13C-Guanine IS is useless here because it will elute in the solvent front (polar), while the Trityl-Guanine analyte elutes in the organic wash. You must use a tritylated IS to match the chromatography.

Part 2: Experimental Validation Framework

This protocol is designed to "stress test" the internal standard, proving it corrects for errors that other methods miss.

Experiment 1: Isotopic Contribution (Crosstalk) Analysis

Objective: Ensure the labeled standard does not contribute signal to the analyte channel (False Positive) and vice versa.

  • Prepare ULOQ Sample: Analyte (Unlabeled) at the Upper Limit of Quantification.

  • Prepare IS-Only Sample: 9N-Trityl Guanine-13C2,15N at working concentration (e.g., 100 ng/mL).

  • Prepare Double Blank: Matrix only (no Analyte, no IS).

  • Injection Sequence:

    • Inject IS-Only -> Monitor Analyte Channel (M+0). Target: < 20% of LLOQ response.

    • Inject ULOQ (Unlabeled) -> Monitor IS Channel (M+3). Target: < 5% of IS response.

Experiment 2: Matrix Effect "Post-Column Infusion" (The Visual Proof)

Objective: Visualize how the SIL-IS perfectly tracks suppression zones compared to an analog.

Protocol:

  • Setup: Tee-connection after the LC column.

  • Infusion: Syringe pump continuously infuses a mix of Analyte + SIL-IS + Analog IS into the MS source.

  • Injection: Inject a "Blank Matrix" (extracted plasma/urine) via the LC.

  • Result: As matrix components elute, you will see dips (suppression) in the baseline.

    • Success Criteria: The dip in the Analyte trace must be identical in shape and timing to the SIL-IS trace. The Analog IS trace will likely show a dip at a slightly different time, proving it fails to correct for that specific suppression event.

Experiment 3: Linearity and Accuracy (The Quantitation Check)

Objective: Compare the


 and % Bias between Method A (SIL-IS) and Method C (External).
  • Calibration Curve: 8 non-zero levels (e.g., 1 ng/mL to 1000 ng/mL).

  • Replicates: n=5 per level.

  • Calculation:

    • Method A: Plot Ratio (Area_Analyte / Area_IS) vs. Concentration.[1]

    • Method C: Plot Area_Analyte vs. Concentration.[1]

  • Acceptance:

    • Method A should achieve

      
       with %CV < 15%.
      
    • Method C will likely show non-linearity at low ends due to adsorption or high ends due to saturation, which the IS corrects.

Part 3: Visualization of Workflows

Diagram 1: Cross-Validation Logic Flow

This flowchart illustrates the decision-making process for validating the 9N-Trityl Guanine-13C2,15N standard.

ValidationFlow Start Start: Validation of 9N-Trityl Guanine-13C2,15N Step1 1. Isotopic Purity Check (M+3 vs M+0 Crosstalk) Start->Step1 Decision1 Crosstalk < 20% LLOQ? Step1->Decision1 Step2 2. Matrix Effect Study (Post-Column Infusion) Decision1->Step2 Yes Fail Fail: Re-purify IS or Adjust Concentration Decision1->Fail No Observation Does IS suppression overlap perfectly with Analyte? Step2->Observation Step3 3. Batch Quantitation (Calibration Curve) Observation->Step3 Yes (Co-elution) Observation->Fail No (RT Shift) Compare Compare %CV & Bias: SIL-IS vs. External Std Step3->Compare Success Pass: Validated for Regulated Bioanalysis Compare->Success

Caption: Step-by-step logic for validating the isotopic standard, ensuring spectral purity and matrix compensation capability.

Diagram 2: Mechanistic Rationale (IS vs. Analog)

This diagram visualizes why the SIL-IS works when an Analog fails during the critical ionization phase.

Mechanism cluster_LC Liquid Chromatography cluster_MS MS Ion Source (ESI) Matrix Matrix Interferences (Phospholipids) Ionization Ionization Competition Matrix->Ionization RT: 4.4 - 4.6 min (Suppression Zone) Analyte Analyte: 9N-Trityl Guanine Analyte->Ionization RT: 4.5 min SIL_IS SIL-IS: 9N-Trityl Guanine-13C2,15N SIL_IS->Ionization RT: 4.5 min (Co-eluting) Analog Analog IS: Trityl-Adenine Analog->Ionization RT: 3.8 min (Early Elution) Result_SIL Accurate Quant: Ratio Unaffected Ionization->Result_SIL Corrected Signal Result_Analog Inaccurate Quant: Ratio Distorted Ionization->Result_Analog Uncorrected Signal

Caption: The "Co-elution Advantage": The SIL-IS experiences the same matrix suppression as the analyte, whereas the Analog elutes earlier, missing the interference.

Part 4: Troubleshooting & Optimization

Handling the Trityl Instability
  • The Risk: The N-Trityl bond is acid-labile. Using a highly acidic mobile phase (e.g., 0.1% TFA) can cause on-column degradation, stripping the trityl group and converting the standard back to free Guanine-13C2,15N.

  • The Fix: Use Formic Acid (0.1%) or Ammonium Acetate (pH 5-6) . Avoid strong acids. Ensure the autosampler is kept at 4°C to prevent hydrolysis.

Isotopic Overlap (The +3 Da Rule)
  • The Physics: Natural Carbon-13 abundance creates an M+1 and M+2 signal for the unlabeled analyte.

  • The Strategy: With a +3 Da shift (13C2, 15N), the IS is generally safe from the M+2 isotope of the analyte unless the analyte concentration is extremely high (>10 µg/mL).

  • Validation Step: If your ULOQ is high, calculate the theoretical M+3 abundance of the natural analyte. If it contributes >5% to the IS signal, you must lower the ULOQ or increase the IS concentration.

References

  • US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Retrieved from [Link]

Sources

Unlocking Molecular Insights: A Comparative Guide to Dual 13C and 15N Labeling in Guanine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of molecular analysis, the strategic use of stable isotopes is paramount. Guanine, a fundamental component of nucleic acids and a key player in cellular signaling, often lies at the heart of these investigations. This guide provides an in-depth comparison of single versus dual isotopic labeling of guanine with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), offering experimental insights to empower your research decisions.

The Foundation: Why Isotope Labeling?

Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. This subtle change in mass does not alter the chemical properties of the molecule but provides a powerful handle for analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By introducing ¹³C and/or ¹⁵N into guanine, we can selectively track its fate in complex biological systems, elucidate its interactions with other molecules, and quantify its presence with exceptional precision.

The Core Comparison: Single vs. Dual Labeling

While single labeling with either ¹³C or ¹⁵N offers significant advantages over unlabeled molecules, the dual labeling approach unlocks a new level of analytical power.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Resolving Complexity

In NMR spectroscopy, the nuclei of ¹³C and ¹⁵N atoms possess a nuclear spin that can be detected. The chemical environment surrounding these nuclei influences their resonance frequency, providing a detailed fingerprint of the molecule's structure and interactions.

The Challenge with Single Labeling: In complex biological samples, spectral overlap is a major hurdle. Signals from different parts of the molecule or from other molecules in the sample can crowd the spectrum, making unambiguous assignment and interpretation difficult. While ¹⁵N labeling can help, the relatively low natural abundance and smaller gyromagnetic ratio of ¹⁵N can sometimes result in lower sensitivity compared to ¹³C.[1]

The Dual-Labeling Advantage: By incorporating both ¹³C and ¹⁵N, we can utilize multidimensional NMR experiments. These techniques correlate the chemical shifts of the ¹³C and ¹⁵N nuclei, spreading the signals into two or more dimensions. This dramatically reduces spectral overlap and allows for the unambiguous assignment of resonances, even in large biomolecular complexes.[2] This enhanced resolution is critical for:

  • Structural Determination: Precisely defining the three-dimensional structure of guanine-containing nucleic acids or guanine-binding proteins.

  • Interaction Studies: Mapping the binding interface between guanine and its interacting partners, such as proteins or small molecules, by monitoring chemical shift perturbations upon binding.

  • Dynamics Analysis: Characterizing the conformational changes and flexibility of guanine-containing molecules.

Table 1: Qualitative Comparison of Labeling Strategies for NMR Spectroscopy

FeatureUnlabeled GuanineSingle ¹³C or ¹⁵N LabelingDual ¹³C and ¹⁵N Labeling
Spectral Complexity High (due to background signals)ModerateLow (in multidimensional spectra)
Signal Dispersion PoorImproved in one dimensionSignificantly improved in multiple dimensions
Structural Information LimitedModerateHigh
Interaction Mapping DifficultPossible but can be ambiguousPrecise and unambiguous
Mass Spectrometry (MS): Enhancing Quantification and Identification

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). Isotope labeling allows for the differentiation of labeled molecules from their unlabeled counterparts.

The Challenge with Single Labeling: While single labeling provides a mass shift, the natural abundance of isotopes (approximately 1.1% for ¹³C and 0.37% for ¹⁵N) can lead to overlapping isotopic clusters, complicating precise quantification, especially at low concentrations.[]

The Dual-Labeling Advantage: Dual ¹³C and ¹⁵N labeling provides the maximum possible mass shift for a given number of labeled atoms. This clear separation between the isotopologues of interest and their natural abundance counterparts significantly improves the accuracy and sensitivity of quantitative measurements. This is particularly crucial for:

  • Metabolic Flux Analysis: Tracing the flow of guanine through metabolic pathways by monitoring the incorporation of both carbon and nitrogen isotopes into downstream metabolites.[4][5]

  • Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), dual-labeled amino acid precursors to guanine can be used for highly accurate protein quantification.

  • Drug Metabolism Studies: Following the metabolic fate of guanine-based drugs and their metabolites.

Table 2: Illustrative Mass-to-Charge (m/z) Ratios for Labeled Guanine

Labeling SchemeNumber of ¹³C atomsNumber of ¹⁵N atomsMonoisotopic Mass (Da)Expected m/z [M+H]⁺
Unlabeled Guanine00151.0494152.0567
Single ¹³C10152.0528153.0601
Single ¹⁵N01152.0464153.0537
Dual ¹³C, ¹⁵N11153.0498154.0571
Fully ¹³C Labeled50156.0661157.0734
Fully ¹⁵N Labeled05156.0345157.0418
Fully ¹³C, ¹⁵N Labeled55161.0479162.0552

Note: The exact mass will depend on the specific positions and number of incorporated isotopes.

Experimental Workflow: Studying Protein-Guanine Interactions via NMR Titration

This protocol outlines a typical workflow for investigating the interaction between a protein and dual ¹³C, ¹⁵N-labeled guanine using NMR spectroscopy.

Step 1: Sample Preparation
  • Synthesize or Procure Dual-Labeled Guanine: Obtain high-purity guanine uniformly labeled with ¹³C and ¹⁵N. Chemical synthesis or enzymatic methods can be employed for this purpose.[6]

  • Express and Purify the Target Protein: If the protein is the object of study, it may also be isotopically labeled (e.g., with ¹⁵N) to facilitate its detection.

  • Prepare NMR Samples:

    • Prepare a stock solution of the dual-labeled guanine in a suitable NMR buffer (e.g., phosphate buffer in D₂O).

    • Prepare a series of NMR tubes containing a constant concentration of the (optionally labeled) protein and increasing concentrations of the dual-labeled guanine.

    • Include a control sample with only the protein and one with only the dual-labeled guanine.

Step 2: NMR Data Acquisition
  • Spectrometer Setup: Use a high-field NMR spectrometer equipped with a cryoprobe for optimal sensitivity.

  • 1D ¹H NMR: Acquire a 1D ¹H spectrum for each sample to get a general overview of the sample quality and to observe broad changes upon ligand binding.

  • 2D ¹H-¹⁵N HSQC: If the protein is ¹⁵N-labeled, acquire a series of 2D ¹H-¹⁵N HSQC spectra. Chemical shift perturbations of the protein's amide signals will indicate the binding site of guanine.

  • 2D ¹H-¹³C HSQC: Acquire a series of 2D ¹H-¹³C HSQC spectra to observe the chemical shift changes of the dual-labeled guanine upon binding to the protein. The high resolution afforded by the ¹³C dimension will allow for precise tracking of each carbon's environment.

  • 3D NMR (Optional): For more complex systems, 3D experiments like ¹⁵N-edited NOESY-HSQC can provide distance restraints for structural calculations of the complex.

Step 3: Data Analysis
  • Process and Assign Spectra: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances of the free and bound forms of guanine and/or the protein.

  • Calculate Chemical Shift Perturbations (CSPs): Quantify the changes in chemical shifts for each nucleus upon titration.

  • Map the Binding Site: Plot the CSPs onto the structure of the protein or guanine to identify the residues or atoms involved in the interaction.

  • Determine Binding Affinity (Kd): Fit the titration curves (CSP vs. ligand concentration) to a suitable binding model to calculate the dissociation constant.

NMR_Titration_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep_guanine Prepare Dual ¹³C, ¹⁵N Guanine Stock prep_series Create Titration Series prep_guanine->prep_series prep_protein Prepare Protein Stock prep_protein->prep_series acq_1d 1D ¹H NMR prep_series->acq_1d Titration Points acq_2d_hsqc 2D HSQC (¹H-¹⁵N and/or ¹H-¹³C) acq_1d->acq_2d_hsqc acq_3d 3D NMR (Optional) acq_2d_hsqc->acq_3d analysis_assign Process & Assign Spectra acq_3d->analysis_assign NMR Data analysis_csp Calculate CSPs analysis_assign->analysis_csp analysis_map Map Binding Site analysis_csp->analysis_map analysis_kd Determine Binding Affinity (Kd) analysis_map->analysis_kd

Figure 1: Experimental workflow for studying protein-guanine interactions using NMR titration.

Visualizing Metabolic Fate: Tracing Guanine through the Purine Salvage Pathway

Dual-labeled guanine is an excellent tracer for studying purine metabolism. The purine salvage pathway is a key metabolic route where free purines are recycled back into nucleotides.

Purine_Salvage_Pathway Guanine Dual ¹³C, ¹⁵N Guanine HGPRT HGPRT Guanine->HGPRT PRPP PRPP PRPP->HGPRT GMP ¹³C, ¹⁵N GMP GDP ¹³C, ¹⁵N GDP GMP->GDP Guanylate Kinase GTP ¹³C, ¹⁵N GTP GDP->GTP Nucleoside Diphosphate Kinase DNARNA Incorporation into DNA/RNA GTP->DNARNA HGPRT->GMP

Figure 2: Simplified diagram of the purine salvage pathway highlighting the incorporation of dual-labeled guanine.

By feeding cells with dual ¹³C, ¹⁵N-labeled guanine and analyzing the isotopic enrichment in downstream metabolites like GMP, GDP, GTP, and ultimately in DNA and RNA using LC-MS/MS, researchers can quantify the flux through this critical pathway.

Conclusion: The Power of Two

In the pursuit of deeper molecular understanding, the choice of analytical tools is critical. For researchers studying guanine, the advantages of dual ¹³C and ¹⁵N labeling are clear and compelling. This approach provides unparalleled resolution in NMR spectroscopy for structural and interaction studies, and superior accuracy and sensitivity in mass spectrometry for quantitative and metabolic investigations. By leveraging the power of two isotopes, scientists can unlock a wealth of information that would remain obscured with single labeling or unlabeled approaches, accelerating discovery in fundamental research and drug development.

References

  • Dayie, T. K., Olenginski, L. T., & Taiwo, K. M. (2023). Application of 15N-Edited 1H–13C Correlation NMR Spectroscopy Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs. Analytical Chemistry, 95(32), 11963-11970. [Link]

  • Shallop, A. J., & Jones, R. A. (2022). Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. Current Protocols, 2(11), e592. [Link]

  • Chen, L., et al. (2023). One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 19(1), e11224. [Link]

  • Smolenski, A., et al. (2015). 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans. PLoS ONE, 10(11), e0141850. [Link]

  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2006). Protein NMR Spectroscopy: Principles and Practice. Academic Press.

Sources

A Senior Application Scientist's Guide to Isotopic Labeling: Comparing 9N-Trityl Guanine-¹³C₂,¹⁵N and Alternative Strategies in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleic acid research, the precise tracking and structural elucidation of DNA and RNA are paramount. Isotopic labeling, particularly with ¹³C and ¹⁵N, has emerged as a powerful tool, enabling detailed analysis through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). However, the successful incorporation of these labeled nucleobases into synthetic oligonucleotides is not without its challenges, especially when dealing with guanine.

This guide provides an in-depth comparison of strategies for incorporating isotopically labeled guanine, with a focus on the use of 9N-Trityl Guanine-¹³C₂,¹⁵N. We will delve into the underlying chemistry, compare its performance with alternative protection strategies, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific applications.

The Guanine Conundrum in Oligonucleotide Synthesis

Guanine, with its reactive lactam functional group, presents a unique challenge during solid-phase oligonucleotide synthesis using the phosphoramidite method. The O6 position of the guanine base is susceptible to reaction with the phosphoramidite reagents, leading to undesirable side reactions.[1][2] This modification can result in depurination (the loss of the guanine base) and subsequent cleavage of the oligonucleotide chain, significantly reducing the yield of the desired full-length product, particularly in sequences rich in guanine.[1][2]

To circumvent these issues, the guanine base must be appropriately protected during synthesis. The choice of protecting group strategy is critical and directly impacts the efficiency and fidelity of the oligonucleotide synthesis.

Protecting Group Strategies for Guanine: A Comparative Analysis

Two primary strategies have emerged for the protection of guanine during phosphoramidite synthesis: protection of the exocyclic N2 amine and additional protection at either the N9 position or the O6 position of the purine ring. Here, we compare the traditional 9N-Trityl protection with the increasingly favored O6-protection strategy.

9N-Trityl Guanine: The Bulky Guardian

The trityl group, a bulky triphenylmethyl moiety, has been employed as a protecting group in organic synthesis, including for nucleobases.[3][4] In the context of 9N-Trityl Guanine-¹³C₂,¹⁵N, the trityl group sterically hinders the N9 position, which is involved in the glycosidic bond. While the primary purpose of the trityl group in many applications is to protect hydroxyl groups, its application at the N9 position of guanine aims to modulate its reactivity.

However, the main challenge of guanine reactivity lies at the O6 position. While N9 protection might offer some indirect electronic effects, it does not directly shield the problematic O6 lactam function.

O6-Protection: A More Direct Solution

A more direct and effective approach to prevent the unwanted side reactions is to protect the O6 position of guanine.[1][2][5] Various protecting groups, such as the p-nitrophenylethyl group, have been successfully employed for this purpose.[1][2] By directly blocking the reactive O6 position, this strategy effectively prevents modification by phosphoramidite reagents, leading to a significant improvement in the synthesis of guanine-containing oligonucleotides.[5]

Performance Comparison

The ultimate measure of a protecting group strategy's success is its impact on the coupling efficiency of the phosphoramidite during solid-phase synthesis. High coupling efficiency is crucial, as even a small decrease can lead to a dramatic reduction in the yield of the full-length oligonucleotide, especially for longer sequences.[6]

Feature9N-Trityl Guanine ProtectionO6-Guanine ProtectionRationale & Supporting Data
Mechanism of Protection Steric hindrance at the N9 position.Direct chemical protection of the reactive O6 lactam oxygen.The O6 position is the primary site of unwanted side reactions with phosphoramidite reagents.[1][2]
Prevention of Side Reactions Limited effectiveness as it does not directly protect the reactive O6 position.Highly effective in preventing O6 modification, depurination, and chain cleavage.Studies have shown that O6-protected deoxyguanosine phosphoramidites lead to a significant improvement in the synthesis of oligonucleotides.[5]
Coupling Efficiency Potentially lower, especially in G-rich sequences, due to the inherent reactivity of the unprotected O6.Generally higher, leading to increased yields of full-length oligonucleotides.Improved coupling efficiency with O6-protected monomers has been reported.[5][7]
Deprotection Trityl group is acid-labile and removed during the standard detritylation step with trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[8]Requires a specific deprotection step, often with a reagent like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), in addition to the standard deprotection procedures.[1]The choice of O6 protecting group dictates the specific deprotection conditions.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the incorporation of an isotopically labeled guanine phosphoramidite into an oligonucleotide using solid-phase synthesis. This protocol is based on the standard phosphoramidite cycle and can be adapted for use with automated DNA/RNA synthesizers.

Part 1: Preparation of the Isotopically Labeled Phosphoramidite

For the purpose of this guide, we will assume the use of a commercially available or custom-synthesized ¹³C,¹⁵N-labeled guanine phosphoramidite with O6-protection. The synthesis of such phosphoramidites is a multi-step process that is typically performed by specialized suppliers.

Part 2: Solid-Phase Oligonucleotide Synthesis

The synthesis is performed on a solid support, typically controlled pore glass (CPG) or polystyrene, within a synthesis column. The cycle consists of four main steps that are repeated for each nucleotide addition.

Workflow for a Single Coupling Cycle:

Oligo_Synthesis_Cycle cluster_cycle Single Nucleotide Addition Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes phosphate backbone (for next cycle)

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Detailed Steps:

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[8]

    • Procedure: The 5'-Dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the acidic solution. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.

    • Rationale: The DMT group is acid-labile and is efficiently cleaved under these conditions. The resulting trityl cation is intensely colored, which allows for spectrophotometric monitoring of the coupling efficiency.

  • Coupling:

    • Reagents:

      • Isotopically labeled and protected guanine phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

      • Activator solution (e.g., 0.45 M 5-ethylthiotetrazole (ETT) or 0.25 M DCI in anhydrous acetonitrile).

    • Procedure: The labeled phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Rationale: This step forms the new phosphite triester linkage. The use of an activator is crucial for achieving rapid and efficient coupling. Anhydrous conditions are essential to prevent the hydrolysis of the phosphoramidite.

  • Capping:

    • Reagents:

      • Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and lutidine.

      • Capping Reagent B: N-methylimidazole in THF.

    • Procedure: The two capping reagents are delivered to the column. This acetylates any unreacted 5'-hydroxyl groups.

    • Rationale: Capping prevents the unreacted chains from participating in subsequent coupling cycles, thus minimizing the formation of deletion mutants (n-1 sequences).

  • Oxidation:

    • Reagent: A solution of iodine in a mixture of THF, pyridine, and water.[8]

    • Procedure: The oxidizing solution is passed through the column.

    • Rationale: This step converts the unstable phosphite triester linkage into a more stable phosphate triester, which forms the backbone of the DNA or RNA molecule.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Part 3: Cleavage and Deprotection
  • Cleavage from Solid Support and Removal of Phosphate Protecting Groups:

    • Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

    • Procedure: The solid support is treated with the basic solution at room temperature or elevated temperature. This cleaves the ester linkage holding the oligonucleotide to the support and removes the cyanoethyl protecting groups from the phosphate backbone.

  • Removal of Base Protecting Groups (including O6-protection on Guanine):

    • Reagent for O6-p-nitrophenylethyl group: 1 M DBU in a suitable solvent.[1]

    • Procedure: Following the initial cleavage and deprotection, a specific deprotection step is required for the O6-protecting group on guanine. The oligonucleotide is treated with the DBU solution for a specified time. The standard base protecting groups on adenine, cytosine, and the N2 of guanine are also removed by the ammonium hydroxide/methylamine treatment.

  • Final Work-up:

    • The deprotected oligonucleotide is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

Data Analysis: Unveiling Molecular Insights with NMR and Mass Spectrometry

The incorporation of ¹³C and ¹⁵N labels into guanine residues provides powerful probes for structural and dynamic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of isotopically labeled oligonucleotides can provide a wealth of information at atomic resolution.

  • Resonance Assignment: The presence of ¹³C and ¹⁵N labels greatly simplifies the assignment of NMR signals, which is often a bottleneck in the study of larger nucleic acids.[9]

  • Structural Elucidation: Isotope-edited NMR experiments can be used to determine internuclear distances and dihedral angles, providing crucial constraints for high-resolution structure determination.

  • Dynamics: ¹³C and ¹⁵N relaxation studies can probe the internal motions of the nucleobases and the sugar-phosphate backbone on a wide range of timescales, providing insights into the flexibility and conformational dynamics of the nucleic acid.

Conceptual Workflow for NMR Analysis:

NMR_Workflow Synthesis Oligonucleotide Synthesis with Labeled Guanine Purification Purification (HPLC/PAGE) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (1D, 2D, 3D experiments) Purification->NMR_Acquisition Data_Processing Data Processing and Resonance Assignment NMR_Acquisition->Data_Processing Structural_Analysis Structural and Dynamic Analysis Data_Processing->Structural_Analysis

Caption: A streamlined workflow for NMR analysis of labeled oligonucleotides.

Mass Spectrometry (MS)

Mass spectrometry provides a highly sensitive and accurate method for verifying the successful synthesis and incorporation of the isotopically labeled guanine.[10]

  • Molecular Weight Confirmation: MS can precisely determine the molecular weight of the synthesized oligonucleotide, confirming the incorporation of the heavier ¹³C and ¹⁵N isotopes.

  • Sequence Verification: Tandem MS (MS/MS) can be used to fragment the oligonucleotide and verify its sequence.

  • Quantification: Isotope dilution mass spectrometry can be used for the accurate quantification of the synthesized oligonucleotide.

Conclusion

The successful incorporation of isotopically labeled nucleobases is a cornerstone of modern nucleic acid research. While 9N-Trityl Guanine-¹³C₂,¹⁵N is available, a thorough understanding of the underlying chemistry of oligonucleotide synthesis reveals that an O6-protection strategy for guanine offers superior performance in terms of coupling efficiency and the prevention of deleterious side reactions. By selecting the appropriate protecting group strategy and following robust synthesis and purification protocols, researchers can confidently produce high-quality, isotopically labeled oligonucleotides, paving the way for groundbreaking discoveries in the structure, dynamics, and function of DNA and RNA.

References

  • On-demand synthesis of phosphoramidites. PMC. [Link]

  • Evaluation of Transiently O-6 Protected Guanosine Morpholino Nucleosides in PMO Synthesis. ResearchGate. [Link]

  • Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. MDPI. [Link]

  • An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis. Taylor & Francis Online. [Link]

  • Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. [Link]

  • Necessary protection of the O6-position of guanine during the solid phase synthesis of oligonucleotides by the phosphoramidite approach. ResearchGate. [Link]

  • Expansion of Phosphoramidite Chemistry in Solid-Phase Oligonucleotide Synthesis: Rapid 3'-Dephosphorylation and Strand Cleavage. Semantic Scholar. [Link]

  • Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. PMC. [Link]

  • Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides. ResearchGate. [Link]

  • SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. UTUPub. [Link]

  • Solid state oligonucleotide synthesis (phosphoramidite method). YouTube. [Link]

  • Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA. PMC. [Link]

  • Modeling the Infrared Spectroscopy of Oligonucleotides with 13C Isotope Labels. PMC. [Link]

  • 13 C NMR spectra for eight nucleic acid bases: purine, adenine, guanine, diaminopurine, pyrimidine, uracil, cytosine, and thymine in 98% D2SO4/2% D2O (by weight) with DMSO-d6 as a reference, at room temperature. ResearchGate. [Link]

  • Chemical synthesis of oligonucleotides from phosphoramidites. a... ResearchGate. [Link]

  • Application of the Trityl Group in Peptide Chemistry. Radboud Repository. [Link]

  • Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. PMC. [Link]

  • MASS SPECTROMETRY of NUCLEOSIDES and NUCLEIC ACIDS. Taylor & Francis. [Link]

  • Tritylamines. Organic Chemistry Portal. [Link]

  • Improved mass analysis of oligoribonucleotides by 13C, 15N double depletion and electrospray ionization FT-ICR mass spectrometry. PubMed. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Strategy for phosphoramidite synthesis in a flow-based setup a Binding... ResearchGate. [Link]

  • Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. PMC. [Link]

  • Application of 15N-Edited 1H–13C Correlation NMR Spectroscopy Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs. ACS Publications. [Link]

  • Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Mass Spectrometry of Oligonucleotides. ResearchGate. [Link]

  • Synthesis of Phosphorothioate Oligonucleotides with Stereodefined Phosphorothioate Linkages. Wiley Online Library. [Link]

  • Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides. PMC. [Link]

Sources

Safety Operating Guide

9N-Trityl Guanine-13C2,15N proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stable Isotope Distinction

As researchers, we often handle 9N-Trityl Guanine-13C2,15N as a high-value internal standard for mass spectrometry (LC-MS) or NMR applications. Because it contains heavy isotopes (


 and 

), a common and costly error in laboratory safety is misclassifying this material as radioactive waste.

Immediate Operational Directive: 9N-Trityl Guanine-13C2,15N is a STABLE ISOTOPE compound. It is NON-RADIOACTIVE.

  • DO NOT dispose of this in yellow radioactive waste bins.

  • DO NOT use decay-in-storage protocols.

  • DO dispose of this as standard chemical waste based on its physical state and solvent carrier.

Misclassification burdens your facility with unnecessary regulatory documentation and disposal costs. The following guide outlines the correct, scientifically grounded disposal workflow.

Part 1: Hazard Identification & Waste Classification

To dispose of this compound safely, we must deconstruct its chemical hazard profile.

ComponentHazard CharacteristicDisposal Implication
Guanine Core Low acute toxicity; Potential Irritant (Skin/Eye/Respiratory).Treat as standard organic chemical waste.
Trityl Group Increases lipophilicity; bulky organic moiety.Requires organic solvent waste stream (if dissolved) or solid organic waste.
Isotopes (

)
None. Stable, non-decaying.No radiation safety controls required.
Solvent (if applicable) Variable (DMSO, Methanol, Acetonitrile).The solvent dictates the waste stream.

Part 2: Disposal Decision Matrix

The physical state of the material determines the regulatory pathway (RCRA compliance).

Scenario A: Solid Waste (Pure Substance)

Context: Expired dry stock, spill cleanup residues, or contaminated weighing paper.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar labeled "Hazardous Waste - Solid Organic."

  • Segregation: Do not mix with oxidizers or sharps.

  • Labeling: Must list "9N-Trityl Guanine" and "Organic Solid."

Scenario B: Liquid Waste (Stock Solutions & HPLC Effluent)

Context: This is the most common scenario. The compound is dissolved in DMSO, Methanol, or Water/Acetonitrile mixtures.

  • Segregation:

    • Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Waste: If dissolved in DMSO, Methanol, Acetonitrile, or Water. (Most likely for Guanine derivatives).

  • Dilution: High-water content HPLC waste (>90% water) is still regulated as hazardous waste if it contains organic modifiers (Acetonitrile/Methanol) above 1-24%.

Part 3: Step-by-Step Disposal Protocol

Workflow: Disposal of Residual Stock Solutions (NMR/LC-MS Vials)

Objective: Safely dispose of liquid residuals without contaminating the workspace.

Prerequisites:

  • PPE: Nitrile gloves (minimum 0.11mm thickness), safety glasses, lab coat.

  • Fume Hood: All transfers must occur here to prevent inhalation of solvent vapors.

Procedure:

  • Identify the Solvent: Check the vial label.

    • If DMSO/MeOH/ACN: Proceed to Non-Halogenated Waste.

    • If Chloroform/DCM: Proceed to Halogenated Waste.

  • Transfer: Decant the liquid contents into the appropriate 5-gallon or 20L waste carboy.

    • Scientific Note: Do not combine DMSO waste with strong oxidizers (like nitric acid waste), as this can lead to an exothermic "runaway" reaction.

  • Rinsing (The "RCRA Empty" Rule):

    • To classify the vial as "non-hazardous trash" (glass disposal), it must be "RCRA Empty" (40 CFR 261.7).

    • Triple Rinse: Add a small volume of compatible solvent (e.g., acetone or methanol) to the vial, cap, vortex/shake, and decant into the hazardous waste container. Repeat 3 times.

  • Vial Disposal:

    • Once triple-rinsed and air-dried in the hood, the glass vial can be placed in the Broken Glass/Sharps Box .

    • Exception: If the facility considers the compound "Acutely Toxic" (P-listed), the vial itself must be treated as hazardous waste. (Note: Trityl Guanine is generally not P-listed, so triple rinsing is acceptable).

Part 4: Visualization of Disposal Logic

The following diagram illustrates the decision-making process for disposing of 9N-Trityl Guanine-13C2,15N.

DisposalWorkflow Start Start: 9N-Trityl Guanine Waste StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Wipes) StateCheck->Solid Dry Liquid Liquid (Solution) StateCheck->Liquid Dissolved EmptyVial Empty Vial/Container StateCheck->EmptyVial Residue Only SolidBin Solid Chemical Waste Bin (Label: Organic Solid) Solid->SolidBin SolventCheck Identify Solvent Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, ACN) SolventCheck->NonHalo HaloBin Halogenated Waste Carboy Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy NonHalo->NonHaloBin Rinse Triple Rinse with Solvent EmptyVial->Rinse Rinse->NonHaloBin Rinsate Disposal GlassBin Glass Disposal Box (Non-Hazardous) Rinse->GlassBin After Drying

Figure 1: Decision tree for the segregation of stable isotope waste streams. Note that the solvent carrier dictates the liquid waste classification.

Part 5: Regulatory Compliance & Documentation

To maintain "Audit-Ready" status, ensure the following:

  • No Radiation Symbols: Ensure no container holding this waste bears a radioactive symbol (unless mixed with actual radiotracers like

    
     or 
    
    
    
    ). Mislabeling non-radioactive waste as radioactive is a violation of NRC/Agreement State regulations regarding waste minimization and tracking.
  • Satellite Accumulation Areas (SAA):

    • Waste containers must be kept closed at all times except when adding waste (EPA 40 CFR 262.15).

    • Do not leave funnels in carboys.

  • Spill Response:

    • Solid Spill: Sweep up carefully to avoid dust generation. Place in a bag, seal, and label as solid waste. Clean area with soap and water.[1]

    • Liquid Spill: Absorb with vermiculite or standard spill pads. Dispose of pads as solid hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Empty Containers. 40 CFR 261.7.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • Phenomenex. Guide to Choosing the Correct HPLC Solvent and Waste Management. (General HPLC waste classification principles). [Link]

  • University of Pittsburgh EHS. Specific Instruction for Isotope Research Waste. (Clarifies distinction between stable and radioactive isotopes). [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.